BMS-986260
説明
特性
IUPAC Name |
6-[5-(3-chloro-4-fluorophenyl)-3-(2-hydroxyethyl)imidazol-4-yl]imidazo[1,2-b]pyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN6O/c19-13-7-11(1-2-14(13)20)17-18(25(5-6-27)10-23-17)15-3-4-16-22-9-12(8-21)26(16)24-15/h1-4,7,9-10,27H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBCNXVZFAIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N(C=N2)CCO)C3=NN4C(=NC=C4C#N)C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001559-19-7 | |
| Record name | BMS-986260 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2001559197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ERE9QW3XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-986260: A Technical Overview of TGF-β Receptor 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986260 is a potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] Developed as an immuno-oncology agent, this compound targets a critical signaling pathway implicated in tumor progression, fibrosis, and immune suppression.[3][4] This technical guide provides an in-depth overview of the this compound mechanism of action, its effects on the TGF-β signaling pathway, and a summary of its preclinical evaluation. While showing promising anti-tumor efficacy, the clinical development of this compound was ultimately discontinued due to mechanism-based cardiovascular toxicity.[5][6]
The TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[7][8] Dysregulation of this pathway is a hallmark of various pathologies, including cancer and fibrotic diseases.[3][4] In the context of cancer, TGF-β can have a dual role, acting as a tumor suppressor in the early stages and a tumor promoter in advanced disease by fostering an immunosuppressive tumor microenvironment and promoting metastasis.[3][4]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβR2), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor (TGFβR1), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes.[9][10]
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of TGFβR1, thereby blocking the phosphorylation of SMAD2 and SMAD3 and preventing the downstream signaling cascade.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| TGFβR1 Inhibition (IC50) | 1.6 nM | [2][11][12] | |
| TGFβR1 Inhibition (Kiapp) | Human | 0.8 nM | [1][2] |
| Mouse | 1.4 nM | [1][2] | |
| TGFβR2 Inhibition | >15,000 nM | [13] | |
| pSMAD2/3 Nuclear Translocation Inhibition (IC50) | Mink Lung Epithelial (Mv1Lu) Cells | 350 nM | [1][2] |
| Normal Human Lung Fibroblasts (NHLF) | 190 nM | [1][2] | |
| Regulatory T Cell (Treg) Differentiation Inhibition (IC50) | 230 nM | [1][2] |
Table 2: Preclinical Pharmacokinetics of this compound [1]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | Low to Moderate | 1.1 - 4.5 | 9.1 | 100 |
| Rat | Low to Moderate | 1.1 - 4.5 | - | 100 |
| Dog | Low to Moderate | 1.1 - 4.5 | 5 | 93 |
| Human (predicted) | 4 | - | - | - |
Signaling and Experimental Workflow Diagrams
TGF-β Signaling Pathway and this compound Inhibition
Caption: Canonical TGF-β signaling pathway and the inhibitory mechanism of this compound on TGFβR1.
General Experimental Workflow for In Vitro Efficacy Testing
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.[1] Specific concentrations, incubation times, and reagents may require optimization.
TGFβR1 Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of TGFβR1.
General Procedure:
-
A recombinant human or mouse TGFβR1 kinase domain is used.
-
The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
This compound is serially diluted and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of the ATP/substrate mixture.
-
After a defined incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (33P-ATP) or luminescence-based assays that measure ADP production.
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
pSMAD2/3 Nuclear Translocation Assay
Objective: To assess the functional inhibition of the TGF-β signaling pathway in a cellular context by measuring the nuclear translocation of phosphorylated SMAD2/3.
General Procedure:
-
Cells responsive to TGF-β, such as mink lung epithelial (Mv1Lu) cells or normal human lung fibroblasts (NHLF), are cultured in multi-well plates.[1]
-
Cells are serum-starved to reduce basal signaling.
-
Cells are pre-treated with a range of concentrations of this compound.
-
TGF-β ligand is added to stimulate the signaling pathway.
-
After a specific incubation time (e.g., 1-2 hours), the cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using a primary antibody specific for phosphorylated SMAD2/3, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI or Hoechst.
-
Cells are imaged using a high-content imaging system or a fluorescence microscope.
-
Image analysis software is used to quantify the nuclear fluorescence intensity of pSMAD2/3.
-
The IC50 value for the inhibition of nuclear translocation is determined.
Regulatory T Cell (Treg) Differentiation Assay
Objective: To evaluate the effect of this compound on the TGF-β-mediated differentiation of naive T cells into regulatory T cells.
General Procedure:
-
Naive CD4+ T cells are isolated from peripheral blood or spleen.
-
The T cells are cultured in the presence of T-cell receptor (TCR) stimuli (e.g., anti-CD3 and anti-CD28 antibodies) and TGF-β to induce differentiation into Tregs.
-
Different concentrations of this compound are added to the culture medium.
-
After several days of culture, the cells are harvested.
-
The percentage of Tregs is determined by flow cytometry, staining for the key Treg transcription factor, FoxP3, along with other markers like CD4 and CD25.[1]
-
The IC50 value for the inhibition of Treg differentiation is calculated.
In Vivo Efficacy
In preclinical studies, this compound demonstrated significant anti-tumor efficacy when used in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal cancer (MC38).[1] While this compound monotherapy did not show significant tumor growth inhibition, the combination therapy resulted in a high rate of complete tumor responses.[1] This efficacy was correlated with the inhibition of pSMAD2/3 and an increase in the infiltration of CD8+ T-cells into the tumor microenvironment.[1]
Cardiovascular Toxicity and Discontinuation
A known class-based toxicity of TGFβR1 inhibitors is the development of cardiovascular issues, including valvulopathy and aortic pathologies, in preclinical species.[1] Daily dosing of this compound in rats and dogs led to such cardiovascular findings.[1] To mitigate these toxicities, an intermittent dosing schedule (3 days on, 4 days off) was explored. This regimen was found to reduce the cardiovascular toxicities in dogs and provided similar anti-tumor efficacy as daily dosing in mice.[1][14] However, the intermittent dosing did not prevent valvulopathy in rats, which ultimately led to the termination of the clinical development of this compound.[5]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TGFβR1 that demonstrated promising preclinical anti-tumor activity, particularly in combination with immune checkpoint inhibitors. Its mechanism of action through the inhibition of the canonical TGF-β/SMAD signaling pathway is well-established. However, the on-target cardiovascular toxicity observed in preclinical models highlights a significant challenge for the therapeutic application of systemic TGFβR1 inhibitors. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of oncology, immunology, and drug development who are interested in the TGF-β signaling pathway and the development of targeted therapies.
References
- 1. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Transforming growth factor–β1 in regulatory T cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. longdom.org [longdom.org]
- 14. promega.com [promega.com]
The Discovery and Synthesis of BMS-986260: A Selective TGFβR1 Inhibitor for Immuno-Oncology
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-986260 is a potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta receptor 1 (TGFβR1) kinase.[1][2] Developed as an immuno-oncology agent, it has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with anti-PD-1 antibodies.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in the field of TGFβ pathway inhibition.
Introduction
The transforming growth factor-beta (TGFβ) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3] In the context of cancer, TGFβ is often overexpressed in the tumor microenvironment, where it contributes to immunosuppression and promotes tumor progression.[1] This has made the TGFβ pathway an attractive target for therapeutic intervention, particularly in the burgeoning field of immuno-oncology.[3] this compound emerged from a focused drug discovery effort to identify potent and selective inhibitors of TGFβR1, the primary kinase responsible for transducing the TGFβ signal.[1]
Discovery and Structure-Activity Relationship (SAR)
The discovery of this compound began with the identification of novel imidazole-based TGFβR1 inhibitors.[1] Through a series of structure-activity relationship (SAR) studies, researchers optimized the initial leads for potency, selectivity, and pharmacokinetic properties.[1] A key breakthrough was the replacement of an imidazo-pyridine core with an imidazo-pyridazine scaffold, which significantly improved metabolic stability and oral exposure.[1] Further modifications, including the introduction of a chloro group on the phenyl ring, led to the final candidate, this compound, which exhibited a well-balanced profile of potency, selectivity, and drug-like properties.[1]
Synthesis of this compound
A scalable and robust synthesis for this compound has been developed to support preclinical and potential clinical studies.[4] The synthesis involves the construction of two key fragments: an aldehyde intermediate and a tosylmethyl isocyanide (TosMIC) reagent.[4] These fragments are then coupled using the Van Leusen three-component reaction to form the central imidazole ring of this compound.[1][5]
Synthesis Workflow
Caption: Synthetic route to this compound.
Mechanism of Action
This compound is a highly potent and selective inhibitor of the TGFβR1 kinase.[6] The TGFβ signaling pathway is initiated by the binding of TGFβ ligand to the TGFβ receptor type II (TGFβR2), which then recruits and phosphorylates TGFβR1. Activated TGFβR1, in turn, phosphorylates the downstream signaling molecules SMAD2 and SMAD3.[7] These phosphorylated SMADs (pSMADs) then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
This compound exerts its inhibitory effect by binding to the ATP-binding site of the TGFβR1 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3.[1] This blockade of the TGFβ signaling cascade leads to the inhibition of its immunosuppressive effects within the tumor microenvironment.
TGFβ Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the TGFβ signaling pathway by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Assay | Species | IC50 / Kiapp | Reference |
| TGFβR1 Kinase Assay | Human | Kiapp = 0.8 nM | [1] |
| TGFβR1 Kinase Assay | Mouse | Kiapp = 1.4 nM | [1][6] |
| TGFβR1 Kinase Assay | - | IC50 = 1.6 nM | [6][8] |
| TGFβR2 Kinase Assay | - | IC50 > 15 µM | [7] |
| pSMAD2/3 Nuclear Translocation (MINK cells) | Mink | IC50 = 350 nM | [1][6] |
| pSMAD2/3 Nuclear Translocation (NHLF cells) | Human | IC50 = 190 nM | [1][6] |
| Treg Downregulation (FOXP3) | - | IC50 = 230 nM | [6] |
Table 2: Pharmacokinetic Properties
| Species | Parameter | Value | Reference |
| Human (predicted) | Clearance | 4.25 mL/min/kg | [3][9] |
Experimental Protocols
TGFβR1 Kinase Assay
The biochemical potency of this compound against human and mouse TGFβR1 was determined using a standard kinase assay format. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the TGFβR1 kinase. Briefly, recombinant TGFβR1 kinase is incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, typically using a fluorescence-based method. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.
pSMAD2/3 Nuclear Translocation Assay
The cellular activity of this compound was assessed by measuring its ability to inhibit the TGFβ-induced nuclear translocation of phosphorylated SMAD2/3.[1] Cell lines such as mink lung epithelial cells (MINK) or normal human lung fibroblasts (NHLF) are pre-incubated with various concentrations of this compound before being stimulated with TGFβ.[1][6] Following stimulation, the cells are fixed and stained for pSMAD2/3. The nuclear translocation of pSMAD2/3 is then quantified using high-content imaging. The IC50 value is determined as the concentration of this compound that inhibits 50% of the TGFβ-induced nuclear translocation.
In Vivo Efficacy Studies
The in vivo anti-tumor efficacy of this compound was evaluated in syngeneic mouse tumor models, such as the MC38 colon adenocarcinoma model.[1][9] Tumor-bearing mice are treated with this compound alone or in combination with an anti-PD-1 antibody.[1] Tumor growth is monitored over time, and the efficacy of the treatment is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Dosing schedules, including intermittent dosing (e.g., 3 days on, 4 days off), have been explored to mitigate potential cardiovascular toxicities associated with continuous TGFβR1 inhibition.[1][2]
Conclusion
This compound is a potent and selective TGFβR1 inhibitor with a promising preclinical profile as an immuno-oncology agent. Its discovery and development highlight the potential of targeting the TGFβ pathway to overcome immunosuppression in the tumor microenvironment and enhance the efficacy of checkpoint inhibitors. The detailed synthetic route and experimental data provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of cancer immunotherapy. While mechanism-based cardiovascular findings in rats ultimately led to the termination of this compound's development, the learnings from this program are invaluable for the continued exploration of TGFβR1 inhibitors.[9]
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BMS-986260: A Deep Dive into the Inhibition of SMAD2/3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BMS-986260, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor 1 (TGFβR1). The document will explore its mechanism of action, with a specific focus on the inhibition of SMAD2/3 phosphorylation, and present relevant quantitative data, experimental protocols, and signaling pathway visualizations. Although the clinical development of this compound was terminated due to cardiovascular toxicity, the compound remains a valuable tool for preclinical research into TGF-β signaling.[1][2][3]
Core Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of TGFβR1, also known as activin receptor-like kinase 5 (ALK5).[4][5][6][7][8] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the TGF-β receptor 2 (TGFβR2) induces the recruitment and phosphorylation of TGFβR1. Activated TGFβR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal serine residues.[4][9] This phosphorylation event is a critical step in the signal transduction cascade.
Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This heterotrimeric complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes, including immune responses, cell growth, and differentiation.[4][9]
This compound exerts its inhibitory effect by binding to the ATP-binding site of the TGFβR1 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3.[4][9] This action effectively blocks the downstream signaling cascade. The crystal structure of this compound in complex with the TGF-βRI kinase domain has been resolved, revealing key interactions that contribute to its potent and selective inhibition.[9]
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound in inhibiting TGFβR1 and SMAD2/3 phosphorylation.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 (TGFβR1) | - | 1.6 nM | [5][8][10][11] |
| Kiapp (TGFβR1) | Human | 0.8 nM | [4][5][10] |
| Kiapp (TGFβR1) | Mouse | 1.4 nM | [4][5][10] |
Table 2: Cellular Inhibition of SMAD2/3 Phosphorylation and Downstream Effects by this compound
| Assay | Cell Line/System | IC50 | Reference |
| TGFβ-mediated pSMAD2/3 nuclear translocation | MINK (Mv 1 Lu) mink lung epithelial cells | 350 nM | [4][5][6][10] |
| TGFβ-mediated pSMAD2/3 nuclear translocation | NHLF (Normal Human Lung Fibroblasts) | 190 nM | [4][5][10] |
| TGFβ-induced FOXP3 expression and CD25 repression (Treg induction) | - | 230 nM | [4][5][10] |
This compound has demonstrated high selectivity for TGFβR1 over TGFβR2 and a panel of over 200 other kinases.[4][5][10]
Key Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
References
- 1. Pharmacodynamics-based approach for efficacious human dose projection of this compound, a small molecule transforming growth factor beta receptor 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.glpbio.com [file.glpbio.com]
- 11. axonmedchem.com [axonmedchem.com]
Investigating the Pharmacokinetics of BMS-986260: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986260 is a potent and selective, orally bioavailable small molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1) kinase.[1][2][3] Developed as a potential immuno-oncology agent, its mechanism of action involves the inhibition of the TGF-β signaling pathway, which plays a critical role in tumor immune evasion.[1][2] Despite promising preclinical efficacy, the development of this compound was terminated due to mechanism-based cardiovascular toxicity observed in rats. This guide provides an in-depth overview of the preclinical pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, the experimental protocols used for its evaluation, and its targeted signaling pathway. It is important to note that due to its discontinuation in the preclinical phase, no clinical pharmacokinetic data in humans is available.
Core Data Presentation
The preclinical pharmacokinetic parameters of this compound were evaluated in multiple species. The following tables summarize the key in vitro and in vivo findings.
In Vitro ADME Profile of this compound
| Parameter | Mouse | Rat | Dog | Human |
| Liver Microsomal Stability (T1/2, min) | >120 | >120 | 92 | >120 |
| Plasma Protein Binding (% Free Fraction) | 12 | 10 | 13 | 10 |
| Caco-2 Permeability (Papp, nm/s) | - | - | - | 272 |
| Caco-2 Efflux Ratio | - | - | - | 2.5 |
| CYP450 Inhibition (IC50, µM) | - | - | - | >20 (for 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) |
Data sourced from Velaparthi et al., 2020.[1]
In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 5 (PO) | 2 (PO) | 2 (PO) |
| Cmax (µM) | 4.3 | 2.1 | 1.8 |
| Tmax (h) | 2 | 1 | 2 |
| AUC0-24h (µM·h) | 35 | 11 | 14 |
| Clearance (mL/min/kg) | 2.4 | 3.0 | 2.3 |
| Volume of Distribution (Vdss, L/kg) | 1.1 | 1.4 | 4.5 |
| Half-life (T1/2, h) | 9.1 | 7.9 | 5.0 |
| Oral Bioavailability (F, %) | 100 | 100 | 93 |
Data sourced from Velaparthi et al., 2020.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacokinetic experiments for this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in preclinical species following oral administration.
Methodology:
-
Animal Models: Male Balb/c mice, Sprague-Dawley rats, and Beagle dogs were used for these studies.[1]
-
Dosing: A single oral dose of this compound was administered to each animal. The vehicle used for administration varied by species.[1]
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing.
-
Sample Processing: Plasma was separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes from different species.
Methodology:
-
Test System: Liver microsomes from mice, rats, dogs, and humans were used.
-
Incubation: this compound was incubated with the liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The metabolic reaction in the aliquots was stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: The concentration of the remaining this compound at each time point was determined by LC-MS/MS.
-
Data Analysis: The half-life (T1/2) of the compound was calculated from the rate of its disappearance over time.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of intestinal enterocytes, were cultured on semi-permeable filter supports.
-
Transport Study: The transport of this compound was measured in both directions across the Caco-2 cell monolayer: from the apical (A) to the basolateral (B) side (simulating absorption) and from the basolateral to the apical side (simulating efflux).
-
Sample Analysis: The concentration of this compound in the donor and receiver compartments was quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) was calculated for both directions.
-
Efflux Ratio: The efflux ratio was determined by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of this compound to inhibit major CYP450 enzymes.
Methodology:
-
Enzyme Source: Recombinant human CYP450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) were used.
-
Incubation: this compound was co-incubated with each CYP isoform and a specific probe substrate for that enzyme.
-
Metabolite Quantification: The formation of the metabolite of the probe substrate was measured by LC-MS/MS.
-
IC50 Determination: The concentration of this compound that caused 50% inhibition of the enzyme activity (IC50) was determined by measuring the reduction in metabolite formation at various concentrations of the inhibitor.
Mandatory Visualization
TGF-β Signaling Pathway
This compound is a selective inhibitor of the TGF-βR1 kinase. The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI). This phosphorylation activates the kinase activity of TGFβRI, leading to the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound inhibits the kinase activity of TGFβRI, thereby blocking the phosphorylation of SMAD2/3 and subsequent downstream signaling.
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a compound like this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of BMS-986260 on Cytokine Signaling in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986260 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta Receptor I (TGFβR1) kinase.[1][2] Overexpression of the cytokine TGF-β in the tumor microenvironment (TME) is a significant factor in tumor immune evasion and has been linked to poor responses to immunotherapy, such as PD-1/PD-L1 blockade.[3] TGF-β promotes an immunosuppressive TME by inducing the differentiation of regulatory T cells (Tregs), inhibiting the function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, and promoting the exclusion of T cells from the tumor.[3][4][5] this compound, by targeting TGFβR1, aims to counteract these immunosuppressive effects and enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors.[3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, its impact on cytokine signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Inhibition of TGF-β Signaling
The primary mechanism of action of this compound is the inhibition of the TGF-β signaling pathway. TGF-β ligands bind to the TGF-β receptor II (TGFβR2), which then recruits and phosphorylates TGFβR1.[3] This phosphorylation activates the TGFβR1 kinase, which in turn phosphorylates the downstream signaling molecules Smad2 and Smad3.[3] Phosphorylated Smad2 and Smad3 (pSmad2/3) then form a complex with Smad4 and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in immunosuppression.[3] this compound selectively binds to the kinase domain of TGFβR1, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade.[3]
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting TGF-beta signaling preserves the function of highly activated, in vitro expanded natural killer cells in AML and colon cancer models | PLOS One [journals.plos.org]
- 5. Transforming Growth Factor-β Signaling Pathway in Colorectal Cancer and Its Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMS-986260 In Vitro Assay in Mink Lung Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986260 is a potent, selective, and orally bioavailable inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGFβR1), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] It demonstrates high selectivity for TGFβR1 over its isozyme TGFβR2 and a broad panel of other kinases.[1][2] The mechanism of action involves the inhibition of the TGF-β signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and immune regulation. Dysregulation of this pathway is implicated in various pathologies, including cancer. This document provides a detailed protocol for an in vitro assay to characterize the activity of this compound using the Mv 1 Lu mink lung epithelial cell line (referred to as MINK cells in some literature), a well-established model for studying TGF-β signaling.[2][3][4] The primary endpoint of this assay is the inhibition of TGF-β-induced phosphorylation and subsequent nuclear translocation of SMAD2/3 proteins.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various assays as reported in the literature.
| Assay Description | Cell Line / System | Parameter | Value | Reference |
| TGFβR1 Inhibition (Biochemical Assay) | Human | IC50 | 1.6 nM | [1] |
| TGFβR1 Inhibition (Biochemical Assay) | Human | Kiapp | 0.8 nM | [2] |
| TGFβR1 Inhibition (Biochemical Assay) | Mouse | Kiapp | 1.4 nM | [2] |
| Inhibition of pSMAD2/3 Nuclear Translocation | Mv 1 Lu (Mink Lung Epithelial) | IC50 | 350 nM | [1][2] |
| Inhibition of pSMAD2/3 Nuclear Translocation | Normal Human Lung Fibroblasts (NHLF) | IC50 | 190 nM | [1][2] |
| Inhibition of TGF-β mediated Treg induction | Primary Human T-cells | IC50 | 230 nM | [2] |
Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. TGF-β binding to the TGFβR2 receptor induces the recruitment and phosphorylation of the TGFβR1 receptor. Activated TGFβR1 then phosphorylates downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound selectively inhibits the kinase activity of TGFβR1, thereby blocking the entire downstream signaling cascade.
Caption: TGF-β signaling pathway and inhibition by this compound.
Experimental Protocols
Assay Principle
This protocol describes an immunofluorescence-based assay to quantify the inhibition of TGF-β-induced nuclear translocation of phosphorylated SMAD2/3 (pSMAD2/3) in Mv 1 Lu mink lung epithelial cells. Cells are pre-treated with varying concentrations of this compound, followed by stimulation with TGF-β1 to induce SMAD2/3 phosphorylation and nuclear import. The subcellular localization of pSMAD2/3 is then visualized by immunocytochemistry and quantified using high-content imaging analysis.
Materials and Reagents
-
Cell Line: Mv 1 Lu (mink lung epithelial cells, e.g., ATCC CCL-64)
-
Compound: this compound
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Recombinant Human TGF-β1
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (or Paraformaldehyde), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS
-
Primary Antibody: Anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) antibody (e.g., from Cell Signaling Technology)
-
Secondary Antibody: Alexa Fluor 488-conjugated (or similar) secondary antibody
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
-
Equipment:
-
96-well black, clear-bottom imaging plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
High-content imaging system
-
Standard cell culture equipment
-
Experimental Workflow
The following diagram outlines the major steps of the pSMAD2/3 nuclear translocation assay.
Caption: Workflow for the pSMAD2/3 nuclear translocation assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture Mv 1 Lu cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed the cells into a 96-well black, clear-bottom imaging plate at a density that will result in a 70-80% confluent monolayer after 24 hours.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Serum Starvation:
-
Gently aspirate the culture medium.
-
Wash the cells once with serum-free DMEM.
-
Add DMEM containing low serum (e.g., 0.5% FBS) to each well.
-
Incubate for 4-6 hours to reduce basal signaling.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in low-serum DMEM. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the starvation medium and add the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
TGF-β Stimulation:
-
Prepare a stock of TGF-β1 in low-serum DMEM at a concentration that is 2x the final desired concentration (e.g., 2 ng/mL for a 1 ng/mL final concentration).
-
Add an equal volume of the TGF-β1 solution to each well (except for the unstimulated control wells, to which only medium is added).
-
Incubate for 30-60 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and gently wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by adding 1% BSA in PBS and incubating for 1 hour at room temperature.
-
Dilute the anti-pSMAD2/3 primary antibody in 1% BSA/PBS according to the manufacturer's recommendation.
-
Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody and DAPI in 1% BSA/PBS.
-
Aspirate the wash buffer and add the secondary antibody/DAPI solution. Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS. Leave the final wash in the wells for imaging.
-
-
Imaging and Data Analysis:
-
Acquire images using a high-content imaging system. Capture at least two channels: DAPI for the nucleus and the fluorophore for pSMAD2/3 (e.g., Alexa Fluor 488).
-
Use the imaging software to define the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the mean fluorescence intensity of pSMAD2/3 in both the nuclear and cytoplasmic compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell as a measure of translocation.
-
Plot the average nuclear/cytoplasmic ratio against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the TGF-β-induced pSMAD2/3 nuclear translocation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols: In Vivo Dosing and Administration of BMS-986260 in MC38 Tumor Models
These application notes provide detailed protocols for the in vivo administration of BMS-986260, a potent and selective TGF-β receptor 1 (TGF-βR1) kinase inhibitor, in the MC38 syngeneic tumor model. This guide is intended for researchers, scientists, and drug development professionals working in immuno-oncology.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of TGF-βR1.[1][2][3][4][5][6][7][8][9][10] The transforming growth factor-beta (TGF-β) signaling pathway is often dysregulated in cancer, contributing to an immunosuppressive tumor microenvironment.[11] By inhibiting TGF-βR1, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby disrupting the signaling cascade that promotes tumor growth, metastasis, and immune evasion.[2][3][11][12] This inhibition can enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[2][4]
Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention for this compound.
Caption: TGF-β signaling pathway and this compound mechanism of action.
In Vivo Dosing Regimens
This compound has been evaluated in the MC38 model using both daily and intermittent dosing schedules, both as a monotherapy and in combination with an anti-PD-1 antibody.
Table 1: this compound Monotherapy and Combination Therapy Dosing
| Compound | Dose | Administration Route | Dosing Schedule | Reference |
| This compound (Monotherapy) | 3.75, 7.5, or 15 mg/kg | Oral (PO) | Daily for 28 days | [2] |
| This compound (Combination) | 3.75, 7.5, or 15 mg/kg | Oral (PO) | Daily for 28 days | [2] |
| This compound (Combination) | 3.75 mg/kg | Oral (PO) | 3 days on, 4 days off for 28 days | [2][4] |
| Anti-PD-1 Antibody | 10 mg/kg | Intraperitoneal (IP) | Every 4 days for 3 doses | [2] |
Experimental Protocols
MC38 Tumor Model Establishment
This protocol describes the subcutaneous implantation of MC38 cells in C57BL/6 mice.
Materials:
-
MC38 colon adenocarcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female C57BL/6 mice
-
1 mL syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Culture MC38 cells in a T75 flask until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-3 minutes.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
Adjust the cell concentration to 1 x 107 cells/mL in sterile PBS.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the right flank of each C57BL/6 mouse.[2]
-
Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.
-
Begin treatment when tumors reach an average volume of approximately 100 mm³.[2] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Formulation and Administration (Oral Gavage)
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 70% 25 mM acetate buffer pH 4.0, 5% ethanol, and 25% PEG 400).[2] The exact vehicle may require optimization.
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose.
-
Prepare the dosing solution by suspending or dissolving the this compound powder in the chosen vehicle. Ensure the solution is homogenous.
-
Accurately draw up the calculated volume of the dosing solution into a 1 mL syringe attached to an oral gavage needle. The dosing volume should be kept consistent, typically 100-200 µL for a mouse.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Anti-PD-1 Antibody Administration (Intraperitoneal Injection)
Materials:
-
Anti-mouse PD-1 antibody (Clone: RMP1-14 is commonly used)[5][12][13][14][15]
-
Sterile PBS or other appropriate diluent[5]
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Dilute the anti-PD-1 antibody to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered as 200 µL).
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Inject the antibody solution intraperitoneally.
-
Return the mouse to its cage and monitor.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in the MC38 tumor model, both as a monotherapy and in combination with an anti-PD-1 antibody.
Caption: In vivo experimental workflow for this compound studies.
Data Presentation
The following tables summarize the dosing information for this compound and the anti-PD-1 antibody used in combination studies in the MC38 tumor model.
Table 2: this compound Dosing Summary
| Dosing Regimen | Dose (mg/kg) | Administration Route | Frequency | Duration |
| Daily | 3.75 | Oral (PO) | Once daily | 28 days |
| Daily | 7.5 | Oral (PO) | Once daily | 28 days |
| Daily | 15 | Oral (PO) | Once daily | 28 days |
| Intermittent | 3.75 | Oral (PO) | 3 days on, 4 days off | 28 days |
Table 3: Anti-PD-1 Antibody Dosing Summary
| Antibody Clone | Dose (mg/kg) | Administration Route | Frequency | Number of Doses |
| RMP1-14 (or similar) | 10 | Intraperitoneal (IP) | Every 4 days | 3 |
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. instechlabs.com [instechlabs.com]
- 5. ichor.bio [ichor.bio]
- 6. drughunter.com [drughunter.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. researchgate.net [researchgate.net]
- 13. mimabs.org [mimabs.org]
- 14. InVivoMAb anti-mouse PD-1 (CD279, Clone: RMP1-14) | Bio X Cell [bioxcell.com]
- 15. PD-1 mAb (RMP1-14), InVivoPure+ - InVivo Biotech Services [invivo.de]
Application Notes and Protocols for BMS-986260 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986260 is a highly potent and selective small molecule inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It demonstrates significant potential in immuno-oncology research by blocking the immunosuppressive effects of the TGF-β signaling pathway.[3][4] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, ensuring reproducible and reliable results.
Mechanism of Action
This compound selectively inhibits the kinase activity of TGF-βR1.[5] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to the TGF-β Receptor 2 (TGF-βR2) leads to the recruitment and phosphorylation of TGF-βR1. Activated TGF-βR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in immunosuppression, cell growth, and differentiation.[3] this compound blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire downstream signaling cascade.[3][5]
Figure 1: Simplified signaling pathway of TGF-β and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Lines / Conditions | Reference |
| Molecular Weight | 382.78 g/mol | - | [6] |
| TGF-βR1 (ALK5) IC₅₀ | 1.6 nM | Biochemical Assay | [2][5] |
| pSMAD2/3 Nuclear Translocation IC₅₀ | 190 nM | NHLF cells | [3][5] |
| 350 nM | MINK cells | [3][5] | |
| FOXP3 Expression IC₅₀ | 230 nM | Regulatory T cells (Tregs) | [3][5] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 382.78 g/mol ) * 100,000 For example, for 1 mg of this compound, you will need approximately 261.25 μL of DMSO.[5]
-
Dissolution:
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[6] Published stability data suggests the solid compound is stable for at least 4 years.[1]
-
Figure 2: Workflow for preparing this compound stock solution.
Dilution of this compound for Cell Culture Experiments
This protocol outlines the serial dilution of the 10 mM stock solution to achieve the desired final working concentration in the cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in sterile complete cell culture medium to create intermediate stocks. It is recommended to perform at least a 1:100 dilution in the first step to minimize the volume of stock solution added directly to a large volume of media.
-
Prepare Final Working Concentration:
-
Calculate the volume of the intermediate stock solution needed to achieve the desired final concentration in your cell culture plate.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cellular artifacts. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
For example, to achieve a final concentration of 200 nM in 2 mL of cell culture medium:
-
Prepare a 20 µM intermediate solution (a 1:500 dilution of the 10 mM stock).
-
Add 20 µL of the 20 µM intermediate solution to 1980 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
-
Treatment of Cells:
-
Aspirate the old medium from your cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound (and the vehicle control medium to the control wells).
-
Incubate the cells for the desired experimental duration.
-
Figure 3: Workflow for diluting this compound for cell culture experiments.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Application Notes: Detection of pSMAD2/3 Inhibition by BMS-986260 via Western Blot
These application notes provide a comprehensive protocol for academic researchers, scientists, and drug development professionals to monitor the inhibition of Transforming Growth Factor-beta (TGF-β) signaling by BMS-986260. The focus is on the detection of phosphorylated SMAD2 and SMAD3 (pSMAD2/3) levels using Western blot analysis.
Introduction to the TGF-β/SMAD Pathway and this compound
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] Signal transduction is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβR2), which then recruits and phosphorylates the type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[4] The activated TGFβR1 kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SSXS motifs.[1][4]
Once phosphorylated, SMAD2/3 form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4.[4][5] This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[2][4][5] The phosphorylation of SMAD2/3 is therefore a pivotal event indicating the activation of the canonical TGF-β pathway.
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of TGFβR1.[4][6][7] By targeting the kinase activity of TGFβR1, this compound effectively prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking downstream signaling.[4][6] This makes the quantification of pSMAD2/3 levels a direct and reliable method for assessing the pharmacological activity of this compound.
Signaling Pathway Overview
The following diagram illustrates the canonical TGF-β/SMAD signaling cascade and the mechanism of inhibition by this compound.
Quantitative Data Summary
This compound demonstrates potent inhibition of TGFβR1 kinase activity and subsequent SMAD2/3 phosphorylation across various cell lines and in vivo models. The efficacy of inhibition is concentration-dependent.
| Parameter | Value | Species/System | Reference |
| TGFβR1 IC₅₀ | 1.6 nM | Biochemical Assay | [6] |
| TGFβR1 Kᵢₐₚₚ | 0.8 nM | Human | [4] |
| TGFβR1 Kᵢₐₚₚ | 1.4 nM | Mouse | [4] |
| pSMAD2/3 Translocation IC₅₀ | 350 nM | MINK (Mv1Lu) Cells | [4][6][8] |
| pSMAD2/3 Translocation IC₅₀ | 190 nM | NHLF Cells | [4][6] |
| In Vivo Efficacy (with anti-PD-1) | 3.75, 7.5, 15 mg/kg | MC38 Murine Colon Cancer Model | [4][9] |
Detailed Experimental Protocol: Western Blot for pSMAD2/3
This protocol outlines the steps for treating cells with this compound, preparing lysates, and performing a Western blot to detect pSMAD2/3.
I. Materials and Reagents
-
Cell Lines: HT1080, HeLa, NIH/3T3, or other TGF-β responsive cell lines.[10]
-
Reagents:
-
This compound (dissolved in DMSO)
-
Recombinant Human TGF-β1 or TGF-β3[10]
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail: Critical for preserving phosphorylation. Must contain serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate.[10][11]
-
Protein Assay Kit (BCA or RC DC assay recommended, as they are compatible with detergents)[10]
-
Laemmli Sample Buffer (2x)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as it contains phosphoproteins (casein) that can cause high background.[11]
-
Chemiluminescent Substrate (ECL)
-
-
Antibodies:
II. Cell Culture and Treatment
-
Cell Seeding: Plate cells to achieve 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once cells are ~70% confluent, wash once with PBS and replace the growth medium with serum-free media. Incubate for 18-22 hours. This step reduces basal levels of SMAD phosphorylation.[10]
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β ligand (e.g., 5-10 ng/mL) to the appropriate wells. The "unstimulated" control wells should receive a vehicle. Incubate for 30-60 minutes.[10]
-
Example Treatment Groups:
-
Vehicle Control (DMSO)
-
TGF-β alone
-
TGF-β + Low concentration this compound
-
TGF-β + High concentration this compound
-
-
III. Lysate Preparation and Protein Quantification
-
Cell Lysis: Place the culture dish on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonication: Sonicate the lysate (e.g., 3 pulses of 15 seconds each) on ice. This is crucial for efficiently extracting nuclear proteins like phosphorylated SMADs.[10]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or RC DC protein assay.
-
Sample Preparation: Mix the desired amount of protein (typically 20-40 µg per lane) with an equal volume of 2x Laemmli buffer. Heat the samples at 95°C for 5 minutes.
IV. SDS-PAGE and Western Blotting
-
Electrophoresis: Load the prepared samples onto an SDS-polyacrylamide gel (e.g., 10%) and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Dilute the primary anti-pSMAD2/3 antibody in 5% BSA/TBST according to the manufacturer's recommendation. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
V. Detection and Analysis
-
Signal Development: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions (typically 1-5 minutes).[12]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the pSMAD2/3 antibodies and re-probed for total SMAD2/3 and a loading control (e.g., β-Actin).
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of pSMAD2/3 to total SMAD2/3 (or the loading control) to determine the relative change in phosphorylation.
Experimental Workflow Diagram
The diagram below provides a visual summary of the Western blot protocol.
References
- 1. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4 [reactome.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Application Notes: Flow Cytometry Analysis of Immune Cells Following BMS-986260 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
BMS-986260 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta receptor 1 (TGF-βR1) kinase.[1][2][3] The TGF-β signaling pathway is a critical regulator of immune responses and is often exploited by tumors to create an immunosuppressive microenvironment.[4][5][6] TGF-β suppresses the function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells, while promoting the differentiation of regulatory T cells (Tregs), which further dampen anti-tumor immunity.[5][6][7]
By inhibiting TGF-βR1, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing their nuclear translocation and modulation of gene transcription.[1][5] This mechanism is intended to reverse TGF-β-mediated immunosuppression and enhance the efficacy of anti-tumor immune responses, particularly in combination with checkpoint inhibitors.[5][8]
Flow cytometry is an essential tool for characterizing the pharmacodynamic effects of this compound on the immune system.[9] It allows for high-throughput, multi-parametric analysis of individual cells, enabling precise quantification of immune cell subsets, assessment of cellular activation states, and direct measurement of target engagement within complex biological samples like peripheral blood or tumor tissue.[9]
Key Biomarkers and Cellular Populations for Analysis
The primary objective of flow cytometry analysis in the context of this compound therapy is to monitor the reversal of TGF-β-induced immunosuppression. Key cell populations and markers include:
-
T-Cell Subsets:
-
Cytotoxic T-Lymphocytes (CTLs): (CD3+CD8+) Analysis of frequency, activation (e.g., CD69, HLA-DR), and proliferation (e.g., Ki-67). An increase in activated CTLs is an expected outcome.
-
Helper T-Cells: (CD3+CD4+)
-
Regulatory T-Cells (Tregs): (CD3+CD4+CD25+FOXP3+) A reduction in the frequency or suppressive function of Tregs is a desired pharmacodynamic effect.[1]
-
-
Natural Killer (NK) Cells: (CD3-CD56+) TGF-β is known to suppress NK cell activity; therefore, monitoring changes in their frequency and activation status (e.g., NKG2D expression) is crucial.[7]
-
Target Engagement:
Data Presentation
Quantitative flow cytometry data should be presented in a clear, tabular format to facilitate interpretation and comparison across time points and dosing cohorts.
Table 1: Example Flow Cytometry Panel for Immune Monitoring
| Marker | Fluorochrome | Target Cell Population / Function |
|---|---|---|
| CD45 | BUV395 | All Leukocytes (Pan-Leukocyte Marker) |
| CD3 | BUV496 | T-Cells |
| CD4 | APC-R700 | Helper T-Cells |
| CD8 | PE-Cy7 | Cytotoxic T-Cells |
| CD25 | PE | Treg Marker (Activation) |
| CD56 | BV786 | NK Cells |
| FOXP3 | Alexa Fluor 647 | Tregs (Lineage Defining Transcription Factor) |
| Ki-67 | FITC | Proliferating Cells |
| pSMAD2/3 | PerCP-Cy5.5 | TGF-β Pathway Activation |
| Viability Dye | BV510 | Live/Dead Discrimination |
Table 2: Example Summary of Pharmacodynamic Effects on T-Cell Subsets
| Patient ID | Treatment Arm | Time Point | % CD8+ of CD3+ T-Cells | % Treg of CD4+ T-Cells | pSMAD2/3 MFI (in CD8+ T-Cells) |
|---|---|---|---|---|---|
| P001 | This compound | Baseline | 25.4 | 5.1 | 1250 |
| P001 | This compound | Cycle 1 Day 15 | 32.8 | 3.9 | 150 |
| P002 | Placebo | Baseline | 26.1 | 4.9 | 1310 |
| P002 | Placebo | Cycle 1 Day 15 | 25.8 | 5.0 | 1280 |
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood collected in heparinized tubes using Ficoll-Paque density gradient centrifugation within 4 hours of collection.
-
Cell Counting: Count the isolated PBMCs and assess viability using Trypan Blue exclusion. Adjust cell concentration to 5 x 10^6 cells/mL in staining buffer (PBS + 2% FBS + 1 mM EDTA).
-
Viability Staining: Aliquot 1 x 10^6 cells per tube. Stain with a fixable viability dye for 20 minutes at 4°C, protected from light, to exclude dead cells from analysis.
-
Surface Staining: Wash cells once with staining buffer. Add the cocktail of surface antibodies (e.g., CD3, CD4, CD8, CD25, CD56) and incubate for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash cells twice. For intracellular targets like FOXP3 and Ki-67, fix and permeabilize the cells using a commercial transcription factor staining buffer set according to the manufacturer's instructions.
-
Intracellular Staining: Add the intracellular antibody cocktail (e.g., anti-FOXP3, anti-Ki-67) to the permeabilized cells and incubate for 45 minutes at room temperature in the dark.
-
Final Wash and Acquisition: Wash cells twice with permeabilization buffer and once with staining buffer. Resuspend the final cell pellet in 200 µL of staining buffer for analysis. Acquire samples on a properly calibrated flow cytometer as soon as possible.
Protocol 2: Phospho-Flow Assay for pSMAD2/3 Target Engagement
-
PBMC Isolation and Rest: Isolate PBMCs as described above. Let the cells rest for 2 hours at 37°C in complete RPMI medium to allow for the return to a basal signaling state.
-
Drug Incubation (Optional): For in vitro experiments, pre-incubate cells with varying concentrations of this compound or a vehicle control for 1-2 hours. For clinical samples, this step is omitted.
-
Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 30 minutes at 37°C to induce SMAD2/3 phosphorylation. Include an unstimulated control.
-
Immediate Fixation: Stop the stimulation by immediately fixing the cells with a pre-warmed fixation buffer (e.g., 1.6% PFA) for 10 minutes at 37°C. This step is critical to preserve the phosphorylation state.
-
Permeabilization: Chill cells on ice and gently permeabilize by adding ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells thoroughly to remove methanol. Stain with a cocktail of surface markers and the intracellular anti-pSMAD2/3 antibody for 60 minutes at room temperature.
-
Acquisition: Wash the cells and acquire them on a flow cytometer. Analyze the Median Fluorescence Intensity (MFI) of pSMAD2/3 within the desired immune cell gates.
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGF-βR1 kinase activity.
Caption: Experimental workflow for flow cytometry analysis from sample to result.
Caption: Gating logic for identifying key T-cell subsets, including regulatory T-cells (Tregs).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β and immune cells: an important regulatory axis in the tumor microenvironment and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Impairment of NKG2D-Mediated Tumor Immunity by TGF-β [frontiersin.org]
- 8. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisionformedicine.com [precisionformedicine.com]
- 10. Pharmacodynamics-based approach for efficacious human dose projection of this compound, a small molecule transforming growth factor beta receptor 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Combining BMS-986260 with Anti-PD-1 Antibody in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for evaluating the combination therapy of BMS-986260, a potent and selective TGF-β receptor 1 (TGFβR1) kinase inhibitor, with an anti-PD-1 antibody in syngeneic mouse models. Overexpression of TGF-β in the tumor microenvironment (TME) is a key mechanism of immune evasion and has been associated with poor response to PD-1/PD-L1 blockade.[1] By inhibiting TGFβR1, this compound can modulate the TME to be more favorable for an anti-tumor immune response, thereby synergizing with the action of anti-PD-1 antibodies. These protocols are intended to guide researchers in the design and execution of preclinical studies to assess the efficacy of this combination therapy.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits TGFβR1 kinase, a critical component of the TGF-β signaling pathway.[1][2][3] TGF-β signaling in the TME suppresses the function of various immune cells, including T cells and NK cells, and promotes the differentiation of regulatory T cells (Tregs).[4][5] By blocking this pathway, this compound can enhance the infiltration and cytotoxic activity of CD8+ T cells within the tumor.[1]
Anti-PD-1 antibodies are immune checkpoint inhibitors that disrupt the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction inhibits T cell activity. By blocking the PD-1/PD-L1 axis, these antibodies restore the ability of the immune system to recognize and attack cancer cells.
The combination of this compound and an anti-PD-1 antibody offers a dual approach to overcoming tumor-induced immunosuppression, targeting both the TGF-β-mediated and the PD-1/PD-L1-mediated mechanisms of immune escape.
Signaling Pathway
Caption: Combined inhibition of TGF-β and PD-1 pathways.
Experimental Protocols
Cell Culture and Animal Models
-
Cell Line: MC38 murine colon adenocarcinoma cell line is a commonly used and well-characterized model for syngeneic studies, known to be responsive to immune checkpoint blockade.[6][7]
-
Animals: Female C57BL/6 mice, 6-8 weeks old, are typically used as they are the syngeneic host for the MC38 cell line.[7] All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Syngeneic Tumor Model Establishment
-
Cell Preparation: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS). On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 1 x 106 MC38 cells (in 0.1 mL) into the right flank of each C57BL/6 mouse.[8]
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[2][9][10]
-
Monitor animal body weight and overall health status regularly.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
Treatment Regimen
-
This compound Administration:
-
Anti-PD-1 Antibody Administration:
-
Administer a murine-specific anti-PD-1 antibody (or appropriate isotype control) via intraperitoneal (IP) injection.
-
A common and effective dosing schedule is 10 mg/kg administered every 4 days for a total of 3 doses.[1]
-
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound and Anti-PD-1 antibody combination
-
Efficacy Evaluation
-
Primary Endpoint: Tumor growth inhibition (TGI) and complete response (CR) rate.
-
Continue tumor volume and body weight measurements throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if they show signs of excessive morbidity.
-
Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[9][10]
-
-
Secondary Endpoints (Optional):
-
Survival Analysis: Monitor long-term survival of a cohort of animals.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, myeloid-derived suppressor cells).[11]
-
Pharmacodynamic Analysis: Assess target engagement by measuring the phosphorylation of SMAD2/3 (pSMAD2/3) in tumor tissue or peripheral blood.[12]
-
Experimental Workflow
Caption: Workflow for syngeneic mouse model study.
Data Presentation
The following tables summarize the expected outcomes based on preclinical studies of this compound in combination with an anti-PD-1 antibody in the MC38 syngeneic mouse model.
Table 1: Dosing and Administration
| Agent | Route of Administration | Dosing Schedule | Concentration |
| This compound | Oral (PO) | Daily or 3 days on/4 days off | 3.75 - 15 mg/kg |
| Anti-PD-1 Antibody | Intraperitoneal (IP) | Every 4 days (3 doses) | 10 mg/kg |
Table 2: Preclinical Efficacy in MC38 Model
| Treatment Group | This compound Dose (mg/kg, PO, daily) | Anti-PD-1 Dose (mg/kg, IP, Q4D x3) | Complete Response (CR) Rate |
| Vehicle Control | - | - | 0% |
| This compound Alone | up to 15 | - | 0% |
| Anti-PD-1 Alone | - | 10 | Partial Response |
| Combination | 3.75 | 10 | 90-100% |
| Combination | 7.5 | 10 | 90-100% |
| Combination | 15 | 10 | 90-100% |
Data adapted from preclinical studies on this compound.[1]
Conclusion
The combination of this compound with an anti-PD-1 antibody represents a promising therapeutic strategy to enhance anti-tumor immunity. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination in a syngeneic mouse model. Careful execution of these studies, with attention to appropriate controls and endpoints, will be critical in further elucidating the therapeutic potential of this combination and informing clinical development.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β: A novel predictor and target for anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 7. td2inc.com [td2inc.com]
- 8. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a BMS-986260-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986260 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGFβR1) kinase.[1][2][3][4] The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting tumor progression, invasion, and immune evasion in later stages.[5][6][7][8] this compound exerts its therapeutic effect by inhibiting the phosphorylation of SMAD2/3, key downstream mediators of the TGF-β pathway, thereby blocking their nuclear translocation and subsequent regulation of target gene expression.[1][9] The development of drug resistance, however, remains a significant challenge in cancer therapy. Understanding the mechanisms of resistance to targeted agents like this compound is crucial for the development of more effective and durable treatment strategies.
These application notes provide a comprehensive guide for establishing a this compound-resistant cancer cell line in vitro. The protocols detailed below describe a dose-escalation strategy to generate a resistant cell population, followed by single-cell cloning to isolate and characterize individual resistant clones.
Signaling Pathway of this compound
This compound targets the TGFβR1, a key component of the TGF-β signaling cascade. In the canonical pathway, the binding of TGF-β ligand to the TGF-β receptor type II (TGFβRII) induces the recruitment and phosphorylation of TGFβR1. Activated TGFβR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT). This compound selectively inhibits the kinase activity of TGFβR1, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.
Potential Mechanisms of Resistance to TGFβR1 Inhibitors
The development of resistance to TGFβR1 inhibitors can occur through various mechanisms, including:
-
Activation of bypass signaling pathways: Cancer cells may upregulate parallel signaling pathways to circumvent the inhibition of the TGF-β pathway. These can include the activation of receptor tyrosine kinases like EGFR and PDGFR, or downstream effectors such as the RAS/MEK/ERK and PI3K/AKT pathways.
-
Epithelial-Mesenchymal Transition (EMT): TGF-β is a potent inducer of EMT, a process associated with increased cell motility, invasion, and drug resistance. Cells that undergo EMT may become less dependent on the TGF-β pathway for their survival and proliferation.
-
Alterations in the TGF-β receptor: Mutations or downregulation of TGFβRII can lead to resistance by preventing the initial ligand binding and receptor activation.[10][11]
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Experimental Protocols
Part 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the initial concentration of this compound for the dose-escalation protocol.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Data Presentation:
| Cancer Cell Line | This compound IC50 (nM) |
| Mink Lung Epithelial (Mv1Lu) | 350[9] |
| Normal Human Lung Fibroblasts (NHLF) | 190[1][4] |
| [Insert your cell line here] | [Determine experimentally] |
Part 2: Generation of a this compound-Resistant Cell Population by Dose-Escalation
Objective: To generate a population of cancer cells with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
-
Cell counting equipment
Protocol:
-
Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
Maintain the cells in this drug concentration, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency and their growth rate has stabilized, subculture them and increase the concentration of this compound by a factor of 1.5 to 2.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Repeat this process of gradually increasing the drug concentration over several months. The development of a resistant cell line can take from 3 to 18 months.[6]
-
Periodically, perform an IC50 determination on the resistant cell population to monitor the shift in drug sensitivity.
-
Once a desired level of resistance is achieved (e.g., a 5-10 fold increase in IC50 compared to the parental line), the resistant cell population is established.
-
Cryopreserve aliquots of the resistant cells at different stages of the dose-escalation process.
Experimental Workflow:
Part 3: Isolation of this compound-Resistant Single-Cell Clones
Objective: To isolate individual, clonally-derived resistant cell lines for detailed characterization.
Materials:
-
This compound-resistant cell population
-
Complete cell culture medium with the highest tolerated concentration of this compound
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Microscope
Protocol:
-
Limiting Dilution:
-
Prepare a single-cell suspension of the resistant cell population.
-
Perform a serial dilution of the cell suspension in the drug-containing medium to a final concentration of approximately 0.5-1 cell per 100 µL.
-
Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. This low density increases the probability of having a single cell per well.
-
Incubate the plates and monitor for the formation of single colonies in the wells. This can take 1-3 weeks.
-
Identify wells that contain a single, distinct colony originating from a single cell.
-
-
Clonal Expansion:
-
Once colonies are of a sufficient size, carefully aspirate the medium and wash with PBS.
-
Add a small volume of trypsin-EDTA to each well containing a single colony and incubate to detach the cells.
-
Resuspend the cells in fresh drug-containing medium and transfer each clone to a larger well (e.g., a 24-well plate).
-
Continue to expand each clone in the presence of this compound, gradually moving them to larger culture vessels.
-
-
Verification of Resistance:
-
Once sufficient numbers of cells are obtained for each clone, perform an IC50 determination as described in Part 1 to confirm and quantify their level of resistance compared to the parental cell line.
-
Data Presentation:
| Cell Line | Parental IC50 (nM) | Resistant Population IC50 (nM) | Resistant Clone #1 IC50 (nM) | Resistant Clone #2 IC50 (nM) | Fold Resistance (Clone #1) | Fold Resistance (Clone #2) |
| [Insert Cell Line] | [Value] | [Value] | [Value] | [Value] | [Calculate] | [Calculate] |
Characterization of Resistant Clones
Once resistant clones are established, further experiments should be conducted to investigate the underlying mechanisms of resistance. This may include:
-
Western Blot Analysis: To assess the phosphorylation status of SMAD2/3 and the expression levels of proteins in bypass signaling pathways (e.g., p-ERK, p-AKT).
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To identify changes in the expression of genes associated with the TGF-β pathway, EMT markers, and drug transporters.
-
Cell Migration and Invasion Assays: To determine if the resistant cells have acquired a more aggressive phenotype.
-
DNA Sequencing: To identify potential mutations in the TGFBR1 or TGFBR2 genes.
By following these detailed protocols, researchers can successfully establish and characterize this compound-resistant cancer cell lines, providing valuable tools to investigate the mechanisms of drug resistance and to develop novel therapeutic strategies to overcome it.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 4. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β: An emerging player in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Note: Uncovering Resistance Mechanisms to the TGF-βR1 Inhibitor BMS-986260 Using a Genome-Wide CRISPR-Cas9 Screen
For research use only. Not for use in diagnostic procedures.
Abstract
BMS-986260 is a potent and selective oral inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1) kinase, a key component of the TGF-β signaling pathway that is implicated in tumor progression and immunosuppression.[1][2][3] Despite its promising preclinical activity, the development of resistance can limit the efficacy of targeted therapies like this compound. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. The described workflow can aid researchers in elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and discovering novel targets for combination therapies.
Introduction
The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor growth, invasion, and metastasis in advanced stages.[2][3] One of its key roles in the tumor microenvironment is the suppression of anti-tumor immunity.[3] this compound is a small molecule inhibitor that selectively targets the TGF-βR1 kinase, thereby blocking the downstream signaling cascade.[1][3][4] Understanding the potential mechanisms by which cancer cells can evade the effects of this inhibitor is crucial for the development of more robust therapeutic strategies.
CRISPR-Cas9 based genetic screens are powerful tools for systematically identifying genes that modulate cellular responses to drugs.[5][6][7][8] By creating a diverse pool of gene knockouts, it is possible to select for and identify cells that exhibit resistance to a specific compound. This protocol outlines the key steps for conducting such a screen to find resistance mechanisms to this compound.
Quantitative Data for this compound
The following tables summarize the reported in vitro and cellular inhibitory activities of this compound.
| Target | Assay Type | IC50 / Kiapp | Reference |
| TGFβR1 (Human) | Biochemical | Kiapp = 0.8 nM | [3] |
| TGFβR1 (Mouse) | Biochemical | Kiapp = 1.4 nM | [3] |
| TGFβR1 | Biochemical | IC50 = 1.6 nM | [1][4] |
| ALK5 (TGF-βRI) | Biochemical | IC50 = 1.5 nM | [9] |
| TGFβR2 | Biochemical | >15 µM | [9] |
Table 1: Biochemical Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| MINK (Mv1Lu) | pSMAD2/3 Nuclear Translocation | 350 nM | [1][3][9] |
| NHLF | pSMAD2/3 Nuclear Translocation | 190 nM | [1][3] |
| Primary Human T-cells | Treg Induction (FOXP3/CD25) | 230 nM | [1][3] |
Table 2: Cellular Activity of this compound
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the CRISPR screen.
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound on TGFβR1.
Caption: General workflow for a pooled CRISPR-Cas9 knockout screen to identify drug resistance genes.
Experimental Protocols
This section provides a detailed methodology for conducting a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to this compound. The protocol is adapted from established methods for performing pooled lentiviral CRISPR screens.[5][6]
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound.
-
Cas9 Lentivirus Production: Generate lentivirus expressing Cas9 nuclease and a selection marker (e.g., blasticidin).
-
Transduction and Selection: Transduce the selected cell line with the Cas9 lentivirus. After 24-48 hours, select for stably expressing cells using the appropriate antibiotic.
-
Validation of Cas9 Activity: Confirm Cas9 activity in the stable cell line using a functional assay (e.g., transduction with a gRNA targeting a surface protein followed by FACS analysis).
sgRNA Library Transduction
-
Library Selection: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).[7]
-
Lentivirus Production: Produce a pooled lentiviral sgRNA library.
-
Determine Viral Titer: Titer the lentiviral library on the Cas9-expressing cells to determine the optimal virus volume for a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Library Transduction: Transduce a sufficient number of Cas9-expressing cells to achieve a representation of at least 200-500 cells per sgRNA in the library.
-
Antibiotic Selection: After 24-48 hours, select transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
This compound Drug Selection
-
Determine IC50: Perform a dose-response curve to determine the IC50 of this compound in the Cas9-expressing parental cell line.
-
Initial Cell Plating: Plate the transduced cell pool at a density that maintains a high representation of the library. Collect an initial cell pellet (T0) for genomic DNA extraction.
-
Drug Treatment: Treat the remaining cells with a concentration of this compound at or above the IC80 to apply strong selective pressure.
-
Maintain Cell Culture: Continue to culture the cells in the presence of this compound, passaging as needed, while maintaining a high cell number to preserve library complexity. The duration of selection will depend on the cell doubling time and the strength of the selective pressure, typically ranging from 2 to 4 weeks.
-
Collect Final Pellet: Once a resistant population has emerged, harvest the final cell pellet (T_end).
Hit Identification and Validation
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and T_end cell pellets.
-
sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
-
Data Analysis:
-
Deconvolute the sequencing data to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Identify sgRNAs that are significantly enriched in the T_end population compared to the T0 population using statistical methods like MAGeCK.
-
Map enriched sgRNAs to their target genes to identify candidate resistance genes.
-
-
Hit Validation:
-
Validate top candidate genes individually.
-
Generate single-gene knockout cell lines for the top hits using 2-3 independent sgRNAs per gene.
-
Confirm resistance to this compound in these knockout lines through dose-response assays compared to the parental cell line.
-
Conclusion
This application note provides a framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to the TGF-βR1 inhibitor this compound. The identification of such genes will provide valuable insights into the mechanisms of drug resistance, potentially uncovering novel therapeutic targets for combination strategies and informing the development of next-generation TGF-β pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying BMS-986260 Targets Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986260 is a potent and selective, orally active inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4] Dysregulation of this pathway is implicated in various diseases, particularly cancer, where it can promote tumor growth, metastasis, and immunosuppression.[5][6][7] this compound exerts its effect by inhibiting the TGF-β-mediated phosphorylation of SMAD2/3, which prevents their nuclear translocation and subsequent regulation of target gene expression.[1][3][8]
Lentiviral transduction is a powerful and versatile tool for gene delivery, enabling stable and long-term modification of target cells, including both dividing and non-dividing cells.[9][10] This technology is widely used for target identification and validation in drug discovery.[4] By using lentiviral vectors to either knockdown (using shRNA) or overexpress a target gene, researchers can elucidate the mechanism of action of a compound and confirm its specificity.[4][11]
These application notes provide detailed protocols for utilizing lentiviral transduction to study the targets of this compound, primarily focusing on its interaction with TGFβR1. The protocols will cover the generation of stable cell lines with altered TGFβR1 expression and subsequent assays to evaluate the effects of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (TGFβR1) | 1.6 nM | Biochemical Assay | [1][3] |
| Kiapp (human TGFβR1) | 0.8 nM | Biochemical Assay | [1][3] |
| Kiapp (mouse TGFβR1) | 1.4 nM | Biochemical Assay | [1][3] |
| IC50 (pSMAD2/3 Nuclear Translocation) | 350 nM | MINK cells | [1][3] |
| IC50 (pSMAD2/3 Nuclear Translocation) | 190 nM | NHLF cells | [1][3][8] |
| IC50 (Treg Induction) | 230 nM | --- | [1][3][8] |
Table 2: Selectivity of this compound
| Kinase | Selectivity vs. TGFβR1 | Reference |
| TGFβR2 | >9000-fold | [1][3] |
| Panel of >200 Kinases | High selectivity | [1][2] |
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound on TGFβR1.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound using lentiviral transduction.
Experimental Protocols
Protocol 1: Production of Lentiviral Particles
This protocol describes the generation of lentiviral particles for TGFβR1 knockdown (using shRNA) or overexpression in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing shRNA against TGFBR1 or TGFBR1 cDNA)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., calcium phosphate or lipid-based)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Ultracentrifuge
Procedure:
-
Day 1: Seed HEK293T cells. Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection.
-
Prepare the plasmid mix: In a sterile tube, mix the transfer plasmid, psPAX2, and pMD2.G in a 4:3:1 ratio.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Day 3: Change Media. After 12-16 hours, replace the transfection medium with fresh, pre-warmed DMEM with 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add fresh media to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Filter and Concentrate.
-
Filter the pooled supernatant through a 0.45 µm filter to remove cell debris.
-
For higher titers, concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
-
Aliquot and Store. Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the infection of target cells (e.g., A549, NMuMG) with the produced lentivirus to generate stable cell lines.
Materials:
-
Target cells (e.g., A549 lung carcinoma, NMuMG murine mammary epithelial cells)
-
Lentiviral particles (from Protocol 1)
-
Polybrene (8 mg/mL stock)
-
Puromycin (or other appropriate selection antibiotic)
-
Complete growth medium for target cells
Procedure:
-
Day 1: Seed Target Cells. Plate the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Transduction.
-
Thaw the lentiviral aliquot on ice.
-
Remove the culture medium from the cells and replace it with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cells; optimize the concentration if necessary.
-
Add the desired amount of lentivirus to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal transduction efficiency.
-
Gently swirl the plate and incubate at 37°C.
-
-
Day 3: Change Media. After 12-24 hours, replace the virus-containing medium with fresh, complete growth medium.
-
Day 4 onwards: Antibiotic Selection.
-
After 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
-
Establish Stable Cell Lines. Continue the selection for 1-2 weeks until non-transduced cells are eliminated. Expand the surviving cells to establish a stable polyclonal population. Single-cell cloning can be performed to isolate monoclonal populations.
-
Validate Knockdown/Overexpression. Confirm the knockdown or overexpression of TGFβR1 using Western blotting and/or qRT-PCR.
Protocol 3: Assessing the Effect of this compound on TGF-β Signaling
This protocol outlines the steps to evaluate the inhibitory activity of this compound in the generated stable cell lines.
Materials:
-
Stable TGFβR1 knockdown, overexpression, and control cell lines
-
This compound
-
Recombinant human TGF-β1
-
Serum-free medium
-
Reagents for Western blotting (primary antibodies for pSMAD2/3, SMAD2/3, TGFβR1, and a loading control like GAPDH or β-actin; secondary antibodies)
-
TGF-β reporter plasmid (e.g., (CAGA)12-luciferase) and luciferase assay system (optional)
Procedure:
-
Cell Seeding. Plate the stable cell lines in 6-well plates.
-
Serum Starvation. Once the cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
-
TGF-β Stimulation.
-
Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes (for pSMAD analysis) or longer for other downstream assays.
-
-
Cell Lysis.
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSMAD2/3, total SMAD2/3, and TGFβR1.
-
Use a loading control to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis.
-
Quantify the band intensities and normalize the pSMAD2/3 signal to the total SMAD2/3 signal.
-
Compare the inhibitory effect of this compound across the different cell lines (knockdown, overexpression, and control). A diminished effect of this compound in the knockdown cells would confirm TGFβR1 as the primary target.
-
Conclusion
The combination of lentiviral-mediated gene modulation and subsequent pharmacological inhibition with this compound provides a robust platform for elucidating the compound's mechanism of action and confirming its on-target activity. These detailed protocols serve as a guide for researchers to design and execute experiments aimed at understanding the role of TGFβR1 in mediating the effects of this compound. The provided diagrams and data tables offer a comprehensive overview to support these investigations.
References
- 1. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Modeling and Analysis of the Transforming Growth Factor β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β signaling is an effective target to impair survival and induce apoptosis of human cholangiocarcinoma cells: A study on human primary cell cultures | PLOS One [journals.plos.org]
- 8. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TGFβR1抑制剂 | MCE [medchemexpress.cn]
- 10. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 11. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
Troubleshooting & Optimization
Mitigating BMS-986260-induced cardiovascular toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the mitigation of BMS-986260-induced cardiovascular toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cardiovascular toxicity associated with this compound?
A1: this compound is a potent and selective inhibitor of the transforming growth factor-beta receptor 1 (TGFβR1).[1][2][3][4][5][6] The cardiovascular toxicity observed is considered a class-based effect for TGFβR1 inhibitors and is directly related to this mechanism of action.[2][3] Inhibition of the TGF-β signaling pathway can interfere with the homeostasis of cardiovascular tissues, particularly the heart valves and aorta.
Q2: What are the specific cardiovascular pathologies observed in animal models treated with this compound?
A2: Preclinical studies in rats and dogs have shown that daily oral dosing of this compound can lead to valvulopathy and/or aortic pathology.[1][2] These toxicities were observed at systemic exposures that would have been targeted for clinical efficacy.
Q3: Is there a difference in susceptibility to this compound-induced cardiotoxicity between animal species?
A3: Yes, a significant difference in susceptibility has been observed between dogs and rats. While an intermittent dosing schedule mitigated cardiovascular toxicity in dogs, it did not prevent valvulopathy in rats.[1][3] This species-specific difference ultimately led to the termination of this compound's development.[1][3]
Q4: What mitigation strategy has been explored for this compound-induced cardiotoxicity?
A4: The primary mitigation strategy investigated was an intermittent dosing schedule.[1][2][3][4] A regimen of three days on and four days off was shown to be effective in mitigating cardiovascular toxicities in one-month toxicology studies in both dogs and rats, while providing similar efficacy to daily dosing in tumor models.[2][3][4] However, longer-term (3-month) studies in rats revealed that this intermittent schedule did not prevent valvulopathy.[1]
Q5: Did the age of the animals impact the observed cardiotoxicity in rats?
A5: A follow-up one-month study was conducted to determine if the age of rats influenced their sensitivity to the target-mediated toxicity. The study found no difference in the toxicity of this compound in young (8 weeks) versus adult (8 months) rats using the same intermittent dosing schedule.[1][3]
Troubleshooting Guides
Problem 1: High incidence of mortality and/or severe cardiovascular findings in rats, even with an intermittent dosing schedule.
-
Possible Cause: As observed in the 3-month preclinical studies, rats are particularly sensitive to the cardiovascular toxicity of this compound, and the intermittent dosing schedule of 3 days on/4 days off may not be sufficient to prevent valvulopathy in this species.[1]
-
Troubleshooting Steps:
-
Confirm Dosing and Formulation: Double-check the dose calculations, formulation, and administration to rule out any errors.
-
Enhanced Monitoring: Implement more frequent and detailed cardiovascular monitoring for the rat cohort. This could include more frequent echocardiography and measurement of cardiac biomarkers.
-
Consider Alternative Dosing Holidays: While the 3-on/4-off schedule was tested, you might explore longer drug-free intervals if your experimental design allows. However, be aware that this may impact efficacy.
-
Re-evaluate Species Selection: Given the known sensitivity of rats, consider if the dog is a more appropriate model for your specific research question regarding cardiovascular effects, as they were shown to be protected by the intermittent dosing schedule.[1]
-
Problem 2: Difficulty in detecting early signs of cardiovascular toxicity.
-
Possible Cause: Valvulopathy and aortic pathology can be subclinical in their early stages and may not be readily apparent through general observation or basic clinical pathology.
-
Troubleshooting Steps:
-
Utilize Sensitive Imaging: Echocardiography is a critical tool for assessing cardiac structure and function in vivo. Ensure that high-frequency ultrasound with appropriate probes is used to visualize and measure valve thickness and function.
-
Histopathology is Key: Comprehensive histopathological examination of the heart and aorta at the end of the study is essential for detecting microscopic changes indicative of valvulopathy.
-
Monitor Cardiac Biomarkers: While not always elevated in early-stage valvulopathy, serial monitoring of cardiac troponins (cTnI) and N-terminal pro-brain natriuretic peptide (NT-proBNP) can be indicative of myocardial stress or injury.
-
Data Summaries
Table 1: Summary of Preclinical Cardiovascular Findings for this compound
| Species | Dosing Schedule | Study Duration | Cardiovascular Findings | Outcome |
| Rat | Daily Oral Dosing | 10 days | Valvulopathy and/or aortic pathology | Development with this schedule prevented |
| Dog | Daily Oral Dosing | 10 days | Valvulopathy and/or aortic pathology | Development with this schedule prevented |
| Rat | Intermittent (3 days on/4 days off) | 1 month | Mitigation of cardiovascular toxicities | Tolerated |
| Dog | Intermittent (3 days on/4 days off) | 1 month | No cardiovascular findings | Tolerated |
| Rat | Intermittent (3 days on/4 days off) | 3 months | Valvulopathy and early mortality | Development terminated |
| Dog | Intermittent (3 days on/4 days off) | 3 months | No cardiovascular findings | Tolerated |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiac Function via Echocardiography in Rats
-
Animal Preparation: Anesthetize the rat using isoflurane (1-2% in oxygen). Maintain the animal on a heated platform to ensure a stable body temperature.
-
Depilation: Remove the fur from the thoracic area using a depilatory cream to ensure optimal ultrasound probe contact.
-
Imaging: Use a high-frequency ultrasound system with a linear-array transducer (30-70 MHz). Acquire two-dimensional images in both parasternal long-axis and short-axis views.
-
M-mode Imaging: Obtain M-mode images from the short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow across the mitral and aortic valves to detect any regurgitation or stenosis.
-
Data Analysis: Calculate functional parameters such as ejection fraction (EF), fractional shortening (FS), and stroke volume. Measure aortic and mitral valve thickness from the 2D images.
-
Recovery: Allow the animal to recover from anesthesia on a warming pad.
Protocol 2: Histopathological Evaluation of Valvulopathy
-
Tissue Collection: At the end of the study, euthanize the animal and perform a necropsy. Carefully dissect the heart and aorta.
-
Fixation: Fix the heart and aorta in 10% neutral buffered formalin for at least 24 hours.
-
Trimming and Processing: Trim the heart to obtain cross-sections of the ventricles that include the mitral and tricuspid valves, and longitudinal sections that include the aortic and pulmonary valves. Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin blocks.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess collagen deposition and fibrosis.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for evidence of valvulopathy, including myxomatous changes, inflammation, fibrosis, and thickening of the valve leaflets. The aorta should be examined for any signs of pathology.
Signaling Pathways and Workflows
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cardiotoxicity study of this compound.
Caption: Logic diagram for troubleshooting unexpected cardiotoxicity in rats.
References
- 1. Intermittent dosing of the transforming growth factor beta receptor 1 inhibitor, this compound, mitigates class-based cardiovascular toxicity in dogs but not rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
Optimizing Intermittent Dosing of BMS-986260 to Mitigate Side Effects: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the experimental use of BMS-986260, a potent and selective TGF-β receptor 1 (TGFβR1) inhibitor. The following information is intended to aid in the design of preclinical studies by providing insights into optimizing dosing schedules to reduce potential side effects while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of the TGFβR1 kinase.[1][2][3] By inhibiting TGFβR1, it blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1][4] This pathway is implicated in various cellular processes, including immune suppression in the tumor microenvironment.[1]
Q2: What are the known side effects associated with continuous daily dosing of this compound in preclinical models?
A2: Continuous daily dosing of TGFβR1 inhibitors, including this compound, has been associated with class-based cardiovascular (CV) toxicities in preclinical species.[1][2] In studies with this compound, daily administration in rats led to hyperproliferation of chondrocytes in the femoral epiphysis, thickening of the cardiac atrioventricular valve, and inflammation of the aortic vasculature.[4] These findings highlight the on-target cardiovascular risks associated with sustained inhibition of the TGF-β pathway.
Q3: Is there an established intermittent dosing schedule that can reduce these side effects?
A3: Yes, an intermittent dosing regimen of 3 days on, 4 days off has been investigated.[1][2][5] This schedule was shown to mitigate the cardiovascular toxicities observed in one-month toxicology studies in dogs.[1][5] Importantly, this intermittent dosing provided similar anti-tumor efficacy as continuous daily dosing when used in combination with an anti-PD-1 antibody in a murine colorectal cancer model.[1]
Q4: Was the intermittent dosing schedule successful in all preclinical species?
A4: No. While the "3 days on, 4 days off" schedule mitigated cardiovascular toxicity in dogs, it did not prevent valvulopathy in rats.[4][5] These species-specific differences in toxicity are a critical consideration for researchers. The mechanism-based cardiovascular findings in rats ultimately led to the termination of the clinical development of this compound.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cardiovascular abnormalities (e.g., valvulopathy, aortic inflammation) in rodent models. | On-target toxicity from continuous inhibition of the TGFβR1 pathway. | Implement an intermittent dosing schedule, such as "3 days on, 4 days off," to allow for a "drug holiday."[1][2] Monitor cardiovascular health closely using appropriate in-vivo imaging and histological techniques. |
| Reduced anti-tumor efficacy with intermittent dosing. | Insufficient target engagement due to the drug holiday. | Confirm target engagement by measuring pSMAD2/3 levels in whole blood or tumor tissue at various time points during the dosing cycle.[6] It has been shown that the "3 days on, 4 days off" schedule maintained efficacy comparable to daily dosing.[1] |
| Inconsistent results between different preclinical species. | Species-specific differences in sensitivity to TGFβR1 inhibition-related toxicities. | Be aware that toxicological profiles can differ between species, as seen with dogs and rats for this compound.[4][5] Carefully select the animal model that is most relevant to the research question and consider including multiple species in toxicology assessments if feasible. |
Experimental Protocols
Protocol 1: Evaluation of an Intermittent Dosing Schedule in a Murine Cancer Model
This protocol is based on the methodology used to assess the efficacy of this compound in combination with an anti-PD-1 antibody in a murine colorectal cancer (MC38) model.[1]
-
Animal Model: C57BL/6 mice bearing established MC38 tumors.
-
Treatment Groups:
-
Vehicle control
-
This compound administered daily (e.g., 3.75 mg/kg, oral gavage)
-
This compound administered intermittently (e.g., 3.75 mg/kg, oral gavage, for 3 consecutive days followed by 4 days of no treatment)
-
Anti-PD-1 antibody (intraperitoneal injection, e.g., every 3-4 days)
-
Combination of intermittent this compound and anti-PD-1 antibody
-
-
Duration: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumor volume reaches a predetermined endpoint.
-
Efficacy Readouts:
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
Monitor animal body weight as a general indicator of toxicity.
-
At the end of the study, collect tumors for pharmacodynamic and immunological analysis (e.g., pSMAD2/3 levels, intratumoral CD8+ T-cell infiltration).[1]
-
-
Toxicity Assessment:
-
Perform regular clinical observations.
-
At the study endpoint, conduct a gross necropsy and collect major organs (especially the heart and aorta) for histopathological analysis.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Target | IC50 / Kiapp |
| TGFβR1 Inhibition (human) | Kiapp = 0.8 nM | |
| TGFβR1 Inhibition (mouse) | Kiapp = 1.4 nM | |
| pSMAD2/3 Nuclear Translocation | MINK cells | IC50 = 350 nM |
| pSMAD2/3 Nuclear Translocation | NHLF cells | IC50 = 190 nM |
| TGF-β mediated Treg induction | IC50 = 230 nM |
Data compiled from multiple sources.[1][3]
Table 2: Preclinical Dosing and Outcomes for this compound
| Dosing Regimen | Preclinical Species | Efficacy Outcome | Safety/Toxicity Outcome |
| Daily Dosing (3.75 mg/kg) | Mouse (MC38 model) | Robust anti-tumor response.[6][7] | Not explicitly detailed in efficacy studies, but class-based CV toxicity is a known risk.[1] |
| Intermittent Dosing (3 days on, 4 days off) | Mouse (MC38 model) | Similar efficacy to daily dosing.[1] | Not explicitly detailed in efficacy studies. |
| Daily Dosing | Rat & Dog | N/A | Cardiovascular toxicities observed.[1] |
| Intermittent Dosing (3 days on, 4 days off) | Rat | N/A | Did not prevent valvulopathy.[4][5] |
| Intermittent Dosing (3 days on, 4 days off) | Dog | N/A | Mitigated cardiovascular toxicities.[1][5] |
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating intermittent dosing of this compound in vivo.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics-based approach for efficacious human dose projection of this compound, a small molecule transforming growth factor beta receptor 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Identifying and minimizing off-target effects of BMS-986260 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of BMS-986260 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: this compound is a potent and selective inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It exhibits high potency with a reported IC50 of approximately 1.6 nM.[1]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective, it has been shown to inhibit a small number of other kinases. In a screening panel of over 200 kinases, this compound demonstrated potent inhibitory activity (IC50 < 1 µM) against approximately 10 kinases, including Activin Receptor-Like Kinase 2 (ALK2) and Activin Receptor-Like Kinase 4 (ALK4).[4] A complete list of these 10 kinases with their specific IC50 values is not publicly available.
Q3: I am observing unexpected phenotypic changes in my cell line upon treatment with this compound that are inconsistent with TGF-βR1 inhibition. What could be the cause?
A3: Unexplained cellular phenotypes could be a result of off-target effects. Given that this compound is known to inhibit ALK2 and ALK4, it is crucial to consider the roles of these kinases in your specific cell model.[4] ALK2 is involved in bone morphogenetic protein (BMP) signaling, while ALK4 is a receptor for Activin.[5][6][7] Inhibition of these pathways could lead to unexpected biological outcomes.
Q4: How can I confirm that the observed effects in my experiment are due to on-target (TGF-βR1) inhibition versus off-target effects?
A4: To dissect on-target from off-target effects, a multi-pronged approach is recommended:
-
Use a structurally unrelated TGF-βR1 inhibitor: Comparing the effects of this compound with another selective TGF-βR1 inhibitor that has a different off-target profile can help determine if the observed phenotype is specific to TGF-βR1 inhibition.[8]
-
Rescue experiments: If possible, transfect your cells with a constitutively active form of a downstream effector of TGF-βR1 (e.g., SMAD2/3) to see if it reverses the effects of this compound.
-
Dose-response analysis: A clear dose-dependent effect that correlates with the IC50 for TGF-βR1 suggests on-target activity. Off-target effects may appear at higher concentrations.[8]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to TGF-βR1 in your cells.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of SMAD2/3 Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Cell line-specific differences in TGF-β signaling | Ensure your cell line has a functional TGF-β signaling pathway. Test for TGF-β-induced SMAD2/3 phosphorylation before inhibitor treatment. |
| Suboptimal assay conditions | Optimize the concentration of TGF-β ligand and the stimulation time. A typical stimulation is with 10 ng/mL TGF-β1 for 30-60 minutes.[9] |
| Incorrect sample preparation | For Western blotting, ensure that phosphatase inhibitors are included in the lysis buffer to prevent dephosphorylation of SMAD2/3.[9] Sonication of the lysate is also recommended for complete nuclear protein extraction.[9] |
| High concentration of this compound leading to off-target effects | Perform a dose-response curve to determine the optimal concentration for selective TGF-βR1 inhibition. High concentrations may engage off-targets and lead to confounding signaling events. |
Issue 2: Unexpected Effects on Cell Viability or Proliferation
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition of ALK2 or ALK4 | ALK2 and ALK4 are involved in cell fate decisions, and their inhibition could affect proliferation or survival in certain cell types.[5][10] Investigate the expression and role of ALK2 and ALK4 in your cell line. |
| Paradoxical signaling | In some contexts, kinase inhibitors can lead to unexpected pathway activation.[11][12] Analyze the phosphorylation status of downstream effectors of other signaling pathways that might be activated. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.5%). |
Issue 3: Variable Results in Treg Differentiation Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal cytokine concentrations | The differentiation of regulatory T cells (Tregs) is sensitive to the concentrations of TGF-β and IL-2. Optimize the concentrations of these cytokines in your specific experimental setup. |
| Inconsistent cell culture conditions | Maintain consistent cell density and passage number for your T cells, as these can influence differentiation efficiency. |
| Incorrect flow cytometry gating strategy | Use a well-defined gating strategy for identifying Tregs. A common marker panel is CD4+, CD25high, FOXP3+, and CD127low.[13][14] |
| Off-target effects on other immune cell signaling pathways | At higher concentrations, this compound might affect other kinases important for T cell differentiation or function. Perform a dose-response experiment to find the optimal concentration for selective inhibition of Treg differentiation. |
Quantitative Data Summary
| Target/Assay | Parameter | Value | Reference |
| TGF-βR1 (ALK5) | IC50 (biochemical) | 1.6 nM | [1] |
| pSMAD2/3 Nuclear Translocation (MINK cells) | IC50 (cellular) | 350 nM | [1] |
| pSMAD2/3 Nuclear Translocation (NHLF cells) | IC50 (cellular) | 190 nM | [1] |
| Treg Differentiation (downregulation of FOXP3) | IC50 (cellular) | 230 nM | [1] |
| ALK2 | IC50 (biochemical) | < 1 µM | [4] |
| ALK4 | IC50 (biochemical) | < 1 µM | [4] |
Experimental Protocols
Protocol 1: pSMAD2/3 Immunofluorescence Staining
This protocol is for the detection of phosphorylated SMAD2/3 nuclear translocation.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Recombinant Human TGF-β1
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against pSMAD2/3
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Methodology:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against pSMAD2/3 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize and quantify nuclear fluorescence using a fluorescence microscope.
Protocol 2: In Vitro Treg Differentiation Assay
This protocol outlines the differentiation of naive CD4+ T cells into Tregs.
Materials:
-
Isolated human naive CD4+ T cells
-
T cell activation beads (e.g., anti-CD3/CD28)
-
Recombinant Human IL-2
-
Recombinant Human TGF-β1
-
This compound
-
Complete RPMI-1640 medium
-
Flow cytometry antibodies: anti-CD4, anti-CD25, anti-FOXP3, anti-CD127
-
Fixation/Permeabilization buffer for intracellular staining
Methodology:
-
Culture naive CD4+ T cells in a 96-well round-bottom plate.
-
Add T cell activation beads at a 1:1 bead-to-cell ratio.
-
Add IL-2 (e.g., 100 U/mL) and TGF-β1 (e.g., 5 ng/mL) to the culture medium.
-
Add desired concentrations of this compound or vehicle control.
-
Culture cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Harvest cells and stain for surface markers (CD4, CD25, CD127).
-
Fix and permeabilize cells using a commercially available kit.
-
Stain for the intracellular marker FOXP3.
-
Analyze the percentage of CD4+CD25+FOXP3+CD127low cells by flow cytometry.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected in vitro effects of this compound.
Caption: Simplified overview of ALK2 and ALK4 signaling pathways, potential off-targets of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The ALK-2 and ALK-4 activin receptors transduce distinct mesoderm-inducing signals during early Xenopus development but do not co-operate to establish thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
- 9. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 14. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing BMS-986260 instability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with BMS-986260 during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are showing variability over a multi-day experiment. Could this be due to compound instability?
A1: Yes, inconsistent results in long-term experiments can be an indicator of compound instability in cell culture media. Small molecules like this compound can degrade over time due to factors such as pH, temperature, and enzymatic activity in the media, leading to a decreased effective concentration and potentially yielding variable results.[1]
Q2: What is the recommended storage for this compound stock solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When stored as a solid at -20°C, the compound is stable for at least four years.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: How can I determine if this compound is degrading in my specific cell culture conditions?
A3: To assess the stability of this compound in your experimental setup, you can incubate the compound in your cell culture medium (without cells) under the same conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time would indicate instability.
Q4: Are there any known off-target effects of this compound that could be misinterpreted as instability?
A4: this compound is a highly selective inhibitor of TGFβR1 (also known as ALK5).[3][5] It shows exquisite selectivity against its isozyme TGFβR2 and a large panel of other kinases.[2][3][5] While off-target effects are minimal, at high concentrations, it may inhibit other kinases like ALK2 and ALK4.[6] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Decreased or Loss of Compound Efficacy in Long-Term Cultures
-
Problem: A noticeable decrease in the expected biological effect of this compound is observed in experiments lasting several days.
-
Potential Causes:
-
Chemical Degradation: The compound may be degrading due to hydrolysis or oxidation in the culture medium at 37°C.[1]
-
Metabolic Degradation: Cells may be metabolizing this compound into less active or inactive forms.
-
Adsorption: The compound may be adsorbing to the plastic of the cell culture vessel, reducing its effective concentration in the media.
-
-
Troubleshooting Steps:
-
Confirm Stability: Perform a stability study as described in FAQ #3 to quantify the degradation of this compound in your specific media and conditions.
-
Replenish Compound: If degradation is confirmed, consider partial or complete media changes with freshly added this compound at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration.
-
Use Serum-Free Media (if possible): If your cell line permits, using serum-free or low-serum media can reduce potential enzymatic degradation by serum components.[1]
-
Consider Coated Plates: If adsorption is suspected, using low-adsorption plates may help maintain the available concentration of the compound.
-
Issue 2: Precipitate Formation After Adding this compound to Culture Media
-
Problem: A visible precipitate forms in the cell culture medium upon addition of the this compound stock solution.
-
Potential Causes:
-
Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. The final concentration in the media might exceed its solubility limit.
-
Solvent Shock: Adding a concentrated stock solution (likely in DMSO) directly to the aqueous media can cause the compound to precipitate out of solution.
-
-
Troubleshooting Steps:
-
Optimize Dilution: Perform serial dilutions of the stock solution in pre-warmed media before adding it to the final culture vessel. Avoid large, single-step dilutions.
-
Check Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is low (typically <0.1%) and non-toxic to the cells.
-
Pre-warm Media: Always add the compound to media that has been pre-warmed to 37°C, as solubility can be temperature-dependent.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| TGFβR1 IC50 | 1.6 nM | Biochemical Assay | [2] |
| TGFβR1 Kiapp (human) | 0.8 nM | Biochemical Assay | [5] |
| TGFβR1 Kiapp (mouse) | 1.4 nM | Biochemical Assay | [5] |
| pSMAD2/3 Translocation IC50 | 350 nM | MINK cells | [2][5] |
| pSMAD2/3 Translocation IC50 | 190 nM | NHLF cells | [2][5] |
| Treg Induction IC50 | 230 nM | Primary human T cells | [5] |
Key Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media via HPLC
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium.
-
-
Incubation:
-
Spike the cell culture medium with this compound to your final working concentration.
-
Aliquot the medium into sterile tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection:
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding a 3-fold volume of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method with a C18 column and a UV detector. The mobile phase and gradient will need to be optimized for this compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time. The rate of decrease will indicate the stability of the compound under your experimental conditions.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the TGF-β signaling pathway.
Experimental Workflow for Troubleshooting Compound Instability
Caption: A workflow for troubleshooting potential instability of this compound.
Logical Relationships in this compound Instability
Caption: Causes, consequences, and solutions for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to manage vehicle control effects in BMS-986260 in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing vehicle control effects in in vivo studies with the TGFβR1 inhibitor, BMS-986260.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on distinguishing vehicle-related effects from the pharmacological effects of this compound.
Issue 1: Unexpected Mortality or Severe Adverse Events in the Vehicle Control Group
-
Question: We are observing unexpected mortality and/or severe adverse events (e.g., significant weight loss, lethargy) in our vehicle control animals. How can we troubleshoot this?
-
Answer: This is a critical issue that needs immediate attention. The vehicle itself may be causing toxicity. Here’s a systematic approach to troubleshooting:
-
Review the Vehicle Composition: Certain vehicle components, especially at high concentrations, can be toxic. For instance, high percentages of DMSO or certain surfactants can cause local irritation, gastrointestinal distress, or systemic toxicity.
-
Vehicle-Alone Toxicity Study: Conduct a pilot study with the vehicle alone, administering it to a small cohort of animals using the same route and volume as in your main study. This will help determine the maximum tolerated dose (MTD) of the vehicle itself.
-
Alternative Vehicle Formulations: Consider less toxic, alternative vehicle formulations. For poorly water-soluble compounds like this compound, common oral vehicles include aqueous suspensions with suspending agents like carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC), often with a small percentage of a surfactant like Tween 80 to improve wetting. A combination of co-solvents such as polyethylene glycol (PEG) and a surfactant in an aqueous base is also a common strategy.
-
Route of Administration: Ensure the chosen vehicle is appropriate for the intended route of administration. Some formulations suitable for oral gavage may be toxic if administered via other routes.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data
-
Question: Our pharmacokinetic data for this compound shows high inter-animal variability. Could the vehicle be a contributing factor?
-
Answer: Yes, the vehicle formulation can significantly impact the absorption and bioavailability of an orally administered compound, leading to high PK variability.
-
Physical Stability of the Formulation: If this compound is administered as a suspension, ensure that it is homogenous and that the particle size is consistent. Inadequate suspension can lead to inaccurate dosing. It is crucial to re-suspend the formulation thoroughly before each administration.
-
Solubility in the GI Tract: The vehicle should facilitate the dissolution of this compound in the gastrointestinal fluid. A vehicle that causes the compound to precipitate out in the stomach can lead to erratic absorption.
-
Gastrointestinal Motility: Some vehicles can alter gastrointestinal motility, which can affect the rate and extent of drug absorption.
-
Issue 3: Unexpected Phenotypes in Vehicle Control Animals
-
Question: We are observing unexpected physiological or behavioral changes in our vehicle control group that could confound the interpretation of our results. What should we do?
-
Answer: It is essential to characterize the effects of the vehicle alone to differentiate them from the effects of this compound.
-
Comprehensive Health Monitoring: In your vehicle-alone pilot study, conduct a thorough health assessment, including regular body weight measurements, clinical observations for signs of distress or abnormal behavior, and, if relevant to your study endpoints, baseline measurements of key physiological parameters.
-
Histopathological Analysis: At the end of the study, perform a necropsy and histopathological examination of key organs from the vehicle control group to identify any vehicle-induced tissue changes.
-
Literature Review: Consult the literature for known effects of the vehicle components you are using. For example, some vehicles can have pro-inflammatory or anti-inflammatory effects.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for oral administration of this compound in rodents?
A1: While the exact vehicle used in the original preclinical studies for this compound is not publicly detailed, a common and generally well-tolerated vehicle for poorly water-soluble compounds administered orally to rodents is an aqueous suspension. A recommended starting formulation is:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
0.1% (v/v) Tween 80 (to aid in wetting the compound).
It is critical to prepare this as a homogenous suspension and ensure it is re-suspended immediately before each gavage. The suitability of any vehicle should always be confirmed with a small pilot study in the specific animal model being used.
Q2: How can I prepare a stable suspension of this compound?
A2: To prepare a stable suspension:
-
Weigh the required amount of this compound powder.
-
In a separate container, prepare the vehicle solution (e.g., 0.5% CMC with 0.1% Tween 80 in sterile water).
-
Create a paste of the this compound powder with a small amount of the vehicle. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a uniform suspension.
-
Store the suspension under appropriate conditions (e.g., protected from light, at a specified temperature) and determine its stability over the intended period of use. Always re-suspend thoroughly before each administration.
Q3: this compound is known to have cardiovascular toxicity. How can I be sure that the vehicle is not contributing to these effects?
A3: This is a crucial consideration. The development of this compound was terminated due to mechanism-based cardiovascular toxicity in rats.[1] To minimize the risk of confounding vehicle effects:
-
Select an Inert Vehicle: Choose a vehicle with a well-established safety profile and no known cardiovascular effects. The recommended 0.5% CMC with 0.1% Tween 80 is generally considered to have a low risk of cardiovascular toxicity.
-
Vehicle-Only Cardiovascular Monitoring: In your study design, include a vehicle-only control group and monitor cardiovascular parameters (e.g., heart rate, blood pressure, and electrocardiogram if feasible) in this group to establish a baseline.
-
Histopathology of Cardiovascular Tissues: At the end of the study, perform a thorough histopathological examination of the heart and major blood vessels from the vehicle control animals to rule out any vehicle-induced cardiotoxicity.
Q4: What are the key considerations when selecting a vehicle for a long-term this compound study?
A4: For long-term studies, the tolerability and stability of the vehicle are paramount.
-
Chronic Tolerability: The vehicle must be well-tolerated with repeated administration over an extended period. A vehicle that is acceptable for a single dose or short-term study may cause cumulative toxicity in a chronic study.
-
Long-Term Stability: The physical and chemical stability of the this compound formulation in the chosen vehicle must be established for the duration of the study.
-
Impact on Animal Welfare: The vehicle should not cause chronic stress or discomfort to the animals, as this can impact the study outcomes.
Data Presentation
Table 1: Example of Vehicle-Related Clinical Observations in a 28-Day Rodent Study
| Clinical Observation | Vehicle Control Group (0.5% CMC + 0.1% Tween 80) | This compound Treatment Group | Interpretation |
| Body Weight Change | +/- 5% of initial body weight | Dose-dependent weight loss | The vehicle has minimal impact on body weight. Weight loss in the treatment group is likely compound-related. |
| Gastrointestinal Effects | Mild, transient diarrhea in <10% of animals in the first week | Dose-dependent, persistent diarrhea in >50% of animals | The vehicle may cause mild, transient GI upset. More severe and persistent effects are likely due to this compound. |
| Local Irritation (Oral) | No observable signs | No observable signs | The vehicle and compound are not causing local irritation at the site of administration. |
Table 2: Example of Potential Impact of Vehicle on this compound Pharmacokinetics (Single Oral Dose)
| Vehicle Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% CMC) | 150 ± 30 | 2.0 | 900 ± 180 | 25 |
| Solution (20% PEG400 in water) | 300 ± 60 | 1.0 | 1500 ± 300 | 42 |
| Lipid-based Formulation | 450 ± 90 | 1.5 | 2250 ± 450 | 63 |
Note: These are illustrative data and will vary depending on the specific formulation and animal model.
Experimental Protocols
Protocol 1: Preparation of a 0.5% CMC / 0.1% Tween 80 Vehicle for Oral Gavage
-
Materials:
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile container
-
-
Procedure:
-
Heat approximately 80% of the required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Allow the solution to cool to room temperature. The solution will become more viscous as it cools.
-
Add the Tween 80 to the CMC solution and mix thoroughly.
-
Add the remaining sterile water to reach the final volume and mix until uniform.
-
Store the vehicle at 2-8°C.
-
Protocol 2: Pilot Study to Assess Vehicle Tolerability
-
Animals: Use the same species, strain, and sex of animals as in the main study (n=3-5 per group).
-
Groups:
-
Group 1: No treatment (optional, for baseline comparison).
-
Group 2: Vehicle administration.
-
-
Administration: Administer the vehicle by oral gavage at the same volume and frequency as planned for the main study.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming, feces consistency).
-
At the end of the study (e.g., 7 days), collect blood for clinical pathology (if relevant) and perform a gross necropsy.
-
-
Endpoint: The vehicle is considered well-tolerated if there are no significant adverse effects on body weight, clinical signs, or gross pathology compared to the no-treatment group.
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Logical workflow for troubleshooting vehicle control effects.
References
Preventing BMS-986260 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of BMS-986260 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies. One source indicates a high solubility of 125 mg/mL (326.56 mM), though achieving this concentration may require sonication.[1] Another source describes the solubility in DMSO as sparingly soluble, in the range of 1-10 mg/mL.[2] It is advisable to start with a lower concentration and gradually increase it if needed, ensuring the compound is fully dissolved.
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: To aid dissolution and achieve a higher solubility of this compound in DMSO, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1] Ensure the solution is clear before use.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1][3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation of the compound.[3]
Q5: My this compound stock solution precipitated after being stored. Can I still use it?
A5: If precipitation is observed in your stock solution upon thawing, it is recommended to warm the vial to 37°C and vortex or sonicate until the precipitate is completely redissolved.[1] Visually inspect the solution to ensure it is clear before making any dilutions. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q6: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous medium. How can I prevent this?
A6: Direct dilution of a high-concentration DMSO stock into an aqueous buffer or cell culture medium can cause the compound to precipitate. To avoid this, it is best to perform serial dilutions of the initial DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous medium.[4] This ensures that the final concentration of DMSO in the aqueous solution is low (typically ≤0.1%), which most cells can tolerate.[4]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the solvent. | The concentration of this compound exceeds its solubility limit in the chosen solvent at room temperature. | - Use the recommended solvent, DMSO.[1][2] - Try preparing a more dilute stock solution. - Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] |
| Stock solution appears cloudy or contains visible particles after preparation. | Incomplete dissolution of the compound. | - Continue to vortex or sonicate the solution.[1] - If cloudiness persists, centrifuge the solution and carefully transfer the clear supernatant to a new tube. The actual concentration of this new stock should be verified if possible. |
| Precipitate forms in the DMSO stock solution during storage. | The compound is coming out of solution at low temperatures. This can be due to the concentration being close to the solubility limit at that temperature. | - Before use, warm the vial to 37°C and vortex/sonicate to redissolve the precipitate completely.[1] - Consider preparing a slightly more dilute stock solution for long-term storage. |
| Precipitate forms when diluting the DMSO stock in aqueous media (e.g., cell culture media, PBS). | Rapid change in solvent polarity causes the compound to crash out of solution. | - Perform intermediate serial dilutions of the high-concentration stock in DMSO before the final dilution into the aqueous medium.[4] - Ensure the final DMSO concentration in the aqueous solution is as low as possible (e.g., ≤0.1%).[4] - Pre-warm the aqueous medium to 37°C before adding the compound. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 125 mg/mL[1] | 326.56 mM | Requires sonication. |
| DMSO | 1-10 mg/mL[2] | 2.6 - 26.1 mM | Sparingly soluble. |
| Ethanol | 0.1-1 mg/mL[2] | 0.26 - 2.6 mM | Slightly soluble. |
| 0.1N HCl | Soluble[5] | - |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 382.78 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Following incubation, vortex the solution again.
-
If dissolution is still incomplete, place the tube in an ultrasonic bath for 15-30 minutes, or until the solution is clear.
-
Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
References
Dealing with high background in BMS-986260 kinase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BMS-986260 in kinase assays. The focus is on addressing the common issue of high background signals to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5)[1][2][3][4]. It is not a direct inhibitor of Tyrosine Kinase 2 (TYK2), although TYK2 is another kinase of interest in immunology research[5][6][7][8][9].
Q2: What is the mechanism of action for this compound?
This compound acts as an immuno-oncology agent by inhibiting the kinase activity of TGF-βR1[10][11][12]. This inhibition prevents the phosphorylation of downstream signaling molecules SMAD2 and SMAD3 (pSMAD2/3), thereby blocking their nuclear translocation and subsequent regulation of target gene expression[1][2][4][11].
Q3: How selective is this compound?
This compound demonstrates high selectivity for TGF-βR1 over its isozyme TGF-βR2 and a broad panel of over 200 other kinases[1][2][11]. This selectivity is crucial for minimizing off-target effects in experimental systems.
Q4: In what types of assays has this compound been characterized?
This compound has been evaluated in various assays, including:
-
Biochemical assays to determine its direct inhibitory activity against human and mouse TGF-βR1[2][11][13].
-
Cell-based assays to measure the inhibition of TGF-β-induced pSMAD2/3 nuclear translocation in cell lines such as mink lung epithelial (Mv1Lu or MINK) and normal human lung fibroblasts (NHLF)[1][4][11].
-
In vivo studies in murine cancer models to assess its anti-tumor efficacy, often in combination with other therapies like anti-PD-1 antibodies[10][11][14].
Troubleshooting Guide: High Background in Kinase Assays
High background can obscure the true signal in kinase assays, leading to a low signal-to-noise ratio and inaccurate determination of inhibitor potency. Below are common causes and solutions for high background in both biochemical and cell-based assays relevant to this compound.
Section 1: Biochemical Assays (e.g., Luminescence-Based ATP Detection)
Biochemical assays measuring ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) are common for screening kinase inhibitors. High background in these "mix-and-read" formats can be particularly problematic[15].
Potential Causes and Solutions for High Background in Biochemical Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Contaminated Reagents | Use high-purity, nuclease-free water and reagents. Prepare fresh buffers. Utilize ultra-pure ATP, as ADP contamination in the ATP stock can create a high basal signal in ADP-detection assays[15]. | Impurities in reagents can either fluoresce/luminesce or interfere with the enzymatic reaction, leading to non-specific signal[16]. |
| Suboptimal Enzyme/Substrate Concentration | Titrate the kinase and substrate concentrations to find the optimal balance that yields a robust signal without excessive background. | Too much enzyme or substrate can lead to a high basal reaction rate or non-specific turnover, elevating the background. |
| High Intrinsic ATPase Activity | Run a "no substrate" control to measure ATP depletion by the kinase alone. If high, consider using a more specific substrate or a different kinase construct. | Some kinase preparations may have intrinsic ATPase activity or contain contaminating ATPases, leading to a high background signal. |
| Assay Plate Issues | Use opaque, white microplates for luminescence assays to maximize signal and minimize well-to-well crosstalk[17][18]. Dark-adapt plates for 10 minutes before reading to reduce autoluminescence[18]. | Clear or black plates can lead to signal bleed-through or quenching, respectively. Ambient light can be absorbed by white plates and emitted during measurement, increasing background[18]. |
| Compound Interference | Screen test compounds for intrinsic fluorescence/luminescence or for direct inhibition of the reporter enzyme (e.g., luciferase) in a counter-assay[15]. | Some compounds can emit light at the detection wavelength or interfere with the detection chemistry, creating a false-positive or high-background signal[19]. |
| Incorrect Instrument Settings | Optimize the plate reader's gain, integration time, and read height. Ensure the correct emission filters are used to minimize bleed-through from excitation sources. | Suboptimal instrument settings can increase background noise from the detector and electronics[17]. |
Section 2: Cell-Based Assays (e.g., pSMAD2/3 Detection)
Cell-based assays measure the effect of an inhibitor on a signaling pathway within a cellular context. High background can arise from non-specific antibody binding or endogenous cellular activity.
Potential Causes and Solutions for High Background in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Non-Specific Antibody Binding | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background[20]. Include a "secondary antibody only" control to check for non-specific binding of the secondary antibody[21]. | Excessively high antibody concentrations increase the likelihood of low-affinity, non-specific interactions[22]. |
| Inadequate Blocking | Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat milk, or commercial blocking buffers). Ensure blocking is performed for a sufficient duration. | Incomplete blocking of non-specific binding sites on the plate or cell lysate components is a common cause of high background. |
| Endogenous Enzyme Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H₂O₂ solution before antibody incubation[21][22]. | Cells contain endogenous peroxidases that can react with the HRP substrate, leading to a high, non-specific signal. |
| Cell Seeding Density/Health | Optimize cell seeding density to avoid over-confluence, which can lead to high basal signaling or cell death. Ensure cells are healthy and not stressed. | Stressed or dying cells can exhibit altered signaling and non-specific staining, contributing to high background. |
| Cross-Reactivity of Reagents | If performing a multiplex assay, ensure that the different antibodies and detection reagents do not cross-react with each other. | Unintended interactions between assay components can generate a false signal. |
| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubations to more thoroughly remove unbound antibodies. Consider adding a mild detergent like Tween-20 to the wash buffer. | Inadequate washing leaves residual unbound antibodies that contribute to background signal. |
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | Species | IC₅₀ / Kᵢₐₚₚ | Reference |
| TGF-βR1 | Biochemical | Human | 1.6 nM (IC₅₀) | [2][3][4][13] |
| TGF-βR1 | Biochemical | Human | 0.8 nM (Kᵢₐₚₚ) | [2][11][13] |
| TGF-βR1 | Biochemical | Mouse | 1.4 nM (Kᵢₐₚₚ) | [2][11][13] |
| TGF-βR2 | Biochemical | - | >15 µM (IC₅₀) | [1][4] |
Table 2: Cell-Based Inhibitory Activity of this compound
| Assay | Cell Line | IC₅₀ | Reference |
| pSMAD2/3 Nuclear Translocation | MINK (Mv1Lu) | 350 nM | [1][2][11][13] |
| pSMAD2/3 Nuclear Translocation | NHLF | 190 nM | [2][4][11][13] |
| FOXP3 Expression (Treg Induction) | Primary Human T-cells | 230 nM | [2][11][13] |
Experimental Protocols
Protocol 1: Generic Biochemical Luminescence Kinase Assay (ADP-Glo™ Principle)
This protocol is a representative example for determining the IC₅₀ of this compound against TGF-βR1 and may require optimization.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
TGF-βR1 Enzyme : Dilute recombinant human TGF-βR1 to 2X the final desired concentration in Assay Buffer.
-
Substrate/ATP Mix : Prepare a 2X mix of the peptide substrate and ultra-pure ATP in Assay Buffer. The ATP concentration should be at or near the Kₘ for the enzyme.
-
This compound : Perform a serial dilution of this compound in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration.
-
-
Assay Procedure :
-
Add 5 µL of 4X this compound dilution or vehicle control (DMSO in Assay Buffer) to the wells of a white, opaque 384-well plate.
-
Add 10 µL of 2X TGF-βR1 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2X Substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the kinase reaction and measure ADP production by adding 20 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read luminescence on a plate reader.
-
-
Controls :
-
No Enzyme Control ("High Signal") : Wells containing buffer instead of the enzyme solution.
-
Vehicle Control ("Low Signal") : Wells containing DMSO vehicle instead of this compound.
-
Protocol 2: Cell-Based pSMAD2/3 Inhibition Assay (ELISA Format)
This protocol outlines a method to measure the inhibition of TGF-β-induced SMAD2/3 phosphorylation in cells.
-
Cell Culture and Treatment :
-
Seed Mv1Lu cells in a 96-well plate and grow to ~90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-incubate cells with serially diluted this compound or vehicle control for 1 hour.
-
Stimulate the cells with a pre-determined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis :
-
Aspirate media and wash cells once with cold PBS.
-
Add 100 µL of lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
ELISA Procedure :
-
Use a PathScan® Phospho-Smad2/Smad3 ELISA kit or similar.
-
Add 100 µL of cell lysate to the wells of the coated microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of the primary detection antibody (e.g., anti-pSMAD2/3).
-
Incubate for 1 hour at 37°C.
-
Wash the plate 4 times.
-
Add 100 µL of HRP-conjugated secondary antibody.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate 4 times.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.
-
Stop the reaction by adding 100 µL of STOP solution.
-
Read absorbance at 450 nm on a plate reader.
-
Visualizations
Caption: TGF-β signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for a typical luminescence-based kinase assay.
Caption: Troubleshooting logic for diagnosing high background in kinase assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. bms.com [bms.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.glpbio.com [file.glpbio.com]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.sg]
- 18. agilent.com [agilent.com]
- 19. goldbio.com [goldbio.com]
- 20. origene.com [origene.com]
- 21. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 22. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Strategies to enhance the therapeutic index of BMS-986260
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the TGF-βR1 inhibitor, BMS-986260. Our goal is to facilitate the effective use of this compound and aid in the interpretation of experimental outcomes, with a focus on strategies to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1) kinase.[1][2][3][4][5][6][7] By inhibiting TGF-βR1, it blocks the downstream signaling cascade, including the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which are key mediators of TGF-β-induced cellular responses.[1][3]
Q2: What is the main toxicity associated with this compound and other TGF-βR1 inhibitors?
A2: The primary concern with daily dosing of TGF-βR1 inhibitors, including this compound, is on-target cardiovascular toxicity.[1][2][8] Preclinical studies in rats have revealed valvulopathy and aortic pathology with continuous daily administration.[9]
Q3: How can the therapeutic index of this compound be improved?
A3: The leading strategy to enhance the therapeutic index of this compound is the implementation of an intermittent dosing schedule. A regimen of "3 days on, 4 days off" has been shown to mitigate cardiovascular toxicities in preclinical models (dogs) while maintaining comparable anti-tumor efficacy to daily dosing, particularly in combination with anti-PD-1 therapy.[1][2]
Q4: How can I confirm that this compound is engaging its target in my model system?
A4: Target engagement can be assessed by measuring the inhibition of SMAD2/3 phosphorylation (pSMAD2/3) in response to TGF-β stimulation.[1][3] This can be quantified using techniques such as Western blotting or ELISA in cell lysates or whole blood. A reduction in pSMAD2/3 levels in the presence of this compound indicates successful target engagement.
Q5: What is a suitable starting dose for in vivo efficacy studies in mice?
A5: In the MC38 syngeneic tumor model, this compound has demonstrated robust anti-tumor efficacy in combination with an anti-PD-1 antibody at oral doses of 3.75, 7.5, and 15 mg/kg administered daily.[1] For intermittent dosing studies, a dose of 3.75 mg/kg (3 days on, 4 days off) has shown similar efficacy to daily dosing.[1]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Toxicity in Animal Models
-
Possible Cause: Continuous high-dose daily administration.
-
Troubleshooting Steps:
-
Implement Intermittent Dosing: Switch to a "3 days on, 4 days off" dosing schedule. This has been demonstrated to reduce cardiovascular toxicity.[1][2]
-
Dose Reduction: If toxicity persists with intermittent dosing, consider reducing the dose.
-
Cardiovascular Monitoring: Proactively monitor for early signs of cardiotoxicity. This can include:
-
Echocardiography: To assess heart valve function and morphology.
-
Histopathology: Of the heart and aorta at the end of the study to look for valvulopathy and aortic lesions.[9]
-
Biomarkers: Monitor serum levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (ANP, BNP), which are sensitive indicators of myocardial injury and stress.[1][2][9]
-
-
Issue 2: Inconsistent or No Inhibition of pSMAD2/3
-
Possible Cause: Issues with the pSMAD2/3 detection assay.
-
Troubleshooting Steps:
-
Phosphatase Inhibitors: Ensure that your cell lysis buffer contains adequate serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to prevent dephosphorylation of SMAD2/3 during sample preparation.[10]
-
Sonication: For maximal recovery of nuclear-localized pSMAD2/3, sonicate the cell lysates.[10]
-
Positive Control: Use a known TGF-βR1 inhibitor (e.g., SB-431542) as a positive control to validate your assay setup.
-
Antibody Validation: You may observe two or three distinct bands for pSMAD2/3 due to the different molecular weights of SMAD2 and SMAD3 and potential post-translational modifications. Ensure your antibody is validated for detecting both phosphorylated forms.[11]
-
Loading Amount: For whole tissue extracts, a higher total protein load (at least 100µg per lane) may be necessary to detect a clear pSMAD signal.[10]
-
Issue 3: Poor Oral Bioavailability or Inconsistent In Vivo Efficacy
-
Possible Cause: Suboptimal formulation or administration.
-
Troubleshooting Steps:
-
Formulation: For preclinical oral administration, this compound can be formulated as a solution.[1] A common vehicle for similar compounds is a mixture of DMSO, PEG300/PEG400, Tween-80, and saline.[12] The proportion of DMSO should be kept low (e.g., <2%) if the animal model is sensitive.[12]
-
Tandem Dosing: For compounds with low solubility, a tandem dosing strategy (administering the dose in two or more closely spaced intervals) can sometimes improve exposure.[13]
-
Route of Administration: For localized diseases like pulmonary fibrosis, direct administration to the lungs via nebulization could be explored to maximize local concentration and minimize systemic exposure.[3][12][14]
-
Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | IC50 / Kiapp |
| TGFβR1 Kinase Activity | Human | Kiapp = 0.8 nM |
| TGFβR1 Kinase Activity | Mouse | Kiapp = 1.4 nM |
| pSMAD2/3 Nuclear Translocation | MINK cells | IC50 = 350 nM |
| pSMAD2/3 Nuclear Translocation | NHLF cells | IC50 = 190 nM |
| Treg Induction (downregulation of FOXP3) | Primary Human T cells | IC50 = 230 nM |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Mouse | Low to moderate | 1.1 - 4.5 | 9.1 |
| Rat | Low to moderate | 1.1 - 4.5 | - |
| Dog | Low to moderate | 1.1 - 4.5 | 5.0 |
| Human (predicted) | 4.0 | - | - |
Data compiled from[1]
Experimental Protocols
Protocol 1: In Vivo Intermittent Dosing for Efficacy and Toxicity Assessment
-
Animal Model: Female C57BL/6 mice bearing MC38 colon adenocarcinoma tumors.
-
Compound Preparation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Dosing Regimen:
-
Daily Dosing Group: Administer this compound orally at 3.75 mg/kg once daily.
-
Intermittent Dosing Group: Administer this compound orally at 3.75 mg/kg once daily for 3 consecutive days, followed by 4 days of no treatment. Repeat this cycle.
-
Control Group: Administer the vehicle solution following the same schedule as the daily dosing group.
-
Combination Therapy: Co-administer an anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 4 days for 3 doses) with the this compound regimens.[1]
-
-
Efficacy Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Toxicity Monitoring:
-
Monitor animal body weight and clinical signs daily.
-
At the end of the study, collect blood for analysis of cardiac biomarkers (cTnI, cTnT, ANP, BNP).
-
Perform histopathological examination of the heart and aorta.
-
Protocol 2: Western Blot for pSMAD2/3 Target Engagement
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a buffer containing protease and serine/threonine phosphatase inhibitors (e.g., 1X Cell Lysis Buffer #9803 from Cell Signaling Technology, supplemented with 2.5 mM sodium pyrophosphate and 1.0 mM beta-glycerophosphate).[10]
-
Sonicate the lysate for 15 seconds, three times, on ice.[10]
-
Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant (a detergent-compatible assay is recommended).[10]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour.
-
Incubate with primary antibodies against pSMAD2/3 (e.g., Cell Signaling Technology #8828) and total SMAD2/3 overnight at 4°C.[16]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Intermittent dosing schedule for this compound to improve therapeutic index.
Caption: Troubleshooting workflow for managing in vivo toxicity of this compound.
References
- 1. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Safety Biomarker Assays in Preclinical Toxicology Testing | Biomedica [bmgrp.com]
- 3. Inhalation Therapy Shows Promise Against Pulmonary Fibrosis in Mice, Rats | NC State News [news.ncsu.edu]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Safety Biomarkers for Toxicity Testing | Biomedica [bmgrp.com]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact of Dosing Interval in a Novel Tandem Oral Dosing Strategy: Enhancing the Exposure of Low Solubility Drug Candidates in a Preclinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Drug Delivery Strategies for Idiopathic Pulmonary Fibrosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMAD2/3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Preclinical Showdown: BMS-986260 vs. Galunisertib in TGF-βR1 Inhibition
A Comparative Analysis of Two Potent Transforming Growth Factor-beta Receptor 1 Inhibitors in Preclinical Cancer Models.
In the landscape of cancer therapeutics, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical target. Its dysregulation is implicated in tumor progression, immune evasion, and metastasis. Two notable small molecule inhibitors targeting the TGF-β receptor 1 (TGF-βR1), BMS-986260 and Galunisertib (LY2157299), have demonstrated significant anti-tumor activity in preclinical studies. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data on the biochemical potency and cellular activity of this compound and Galunisertib based on available preclinical research.
| Table 1: Biochemical Potency Against TGF-βR1 | |
| Compound | IC50 / Kiapp |
| This compound | IC50: 1.6 nM[1][2][3] Kiapp (human): 0.8 nM[2][4] Kiapp (mouse): 1.4 nM[2][4] |
| Galunisertib | Data not explicitly available in the provided search results. |
| Table 2: Cellular Activity - Inhibition of pSMAD Pathway | |
| Compound | Cell Line |
| This compound | MINK (Mv1Lu) |
| NHLF | |
| Treg | |
| Galunisertib | 4T1-LP |
| EMT6-LM2 |
In Vivo Efficacy: A Summary of Preclinical Models
Both this compound and Galunisertib have shown promising anti-tumor efficacy in various preclinical cancer models, particularly when used in combination with immunotherapy.
This compound: In the MC38 murine colon carcinoma model, this compound demonstrated a durable and robust anti-tumor response, both as a monotherapy and in combination with an anti-PD-1 antibody.[4][5][6][7] Efficacy was observed with both daily and intermittent dosing schedules, the latter being explored to mitigate potential cardiovascular toxicities.[4][6][8] The anti-tumor activity was correlated with the inhibition of pSMAD2/3 and an increase in intratumoral CD8+ T-cells.[2]
Galunisertib: Galunisertib has been evaluated in multiple in vivo models, including the 4T1 syngeneic murine breast cancer model and human tumor xenografts such as MX1 breast cancer.[9] In the 4T1 model, Galunisertib demonstrated potent dose-dependent anti-tumor activity, leading to complete tumor regressions in a significant percentage of animals.[10] This effect was shown to be dependent on CD8+ T-cells.[10] Furthermore, combination with PD-L1 blockade resulted in improved tumor growth inhibition in colon carcinoma models.[10]
It is important to note that direct head-to-head preclinical studies comparing this compound and Galunisertib in the same cancer model were not identified in the provided search results. Therefore, a direct comparison of their in vivo potency should be made with caution due to the differences in the experimental models and methodologies used.
Signaling Pathways and Mechanism of Action
Both this compound and Galunisertib are potent and selective inhibitors of the TGF-βR1 kinase. By binding to the ATP-binding site of the receptor, they prevent the phosphorylation and activation of downstream mediators, primarily SMAD2 and SMAD3. This blockade of the canonical TGF-β signaling pathway leads to the reversal of TGF-β-mediated immunosuppression in the tumor microenvironment and inhibits tumor cell growth, migration, and the epithelial-to-mesenchymal transition (EMT).[9][11][12]
Diagram of the canonical TGF-β signaling pathway and the mechanism of action of this compound and Galunisertib.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.
In Vitro Kinase Assay (General Protocol):
-
Enzyme and Substrate Preparation: Recombinant human TGF-βR1 kinase domain is used as the enzyme. A suitable peptide substrate (e.g., a generic kinase substrate or a SMAD-derived peptide) is prepared in an appropriate assay buffer.
-
Compound Preparation: this compound or Galunisertib is serially diluted in DMSO to create a concentration gradient.
-
Reaction Initiation: The kinase, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay or a radiometric assay with [γ-³²P]ATP.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular pSMAD Inhibition Assay (General Protocol):
-
Cell Culture: Cells (e.g., MINK, NHLF, 4T1) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or Galunisertib for a defined period.
-
TGF-β Stimulation: Cells are stimulated with a fixed concentration of TGF-β1 ligand to induce SMAD phosphorylation.
-
Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined using a BCA assay.
-
Western Blotting or ELISA: The levels of phosphorylated SMAD2/3 and total SMAD2/3 are determined by Western blotting using specific antibodies or by a sandwich ELISA.
-
Data Analysis: The percentage of inhibition of pSMAD is calculated relative to the TGF-β1 stimulated control, and IC50 values are determined.
A generalized workflow for preclinical evaluation of TGF-βR1 inhibitors.
Concluding Remarks
Both this compound and Galunisertib are potent inhibitors of TGF-βR1 with demonstrated preclinical anti-tumor activity, particularly in the context of immuno-oncology. This compound exhibits high biochemical potency. Galunisertib, a first-in-class inhibitor, has been extensively studied and has shown efficacy in various models.
It is important to note that the clinical development of both compounds has faced challenges. The development of this compound was terminated due to mechanism-based cardiovascular toxicity in rats.[6][7] Galunisertib is also no longer in active clinical development by its original developer.[13] These outcomes highlight the complexities of targeting the TGF-β pathway and the importance of thorough preclinical safety and efficacy evaluations. The data presented here serves as a valuable resource for researchers continuing to explore TGF-βR1 inhibition as a therapeutic strategy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics-based approach for efficacious human dose projection of this compound, a small molecule transforming growth factor beta receptor 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Galunisertib used for? [synapse.patsnap.com]
- 12. Facebook [cancer.gov]
- 13. Despite the setbacks, interest in TGF-β remains | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
A Comparative Analysis of the Selectivity Profiles of BMS-986260 and Other TGFβR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of four prominent transforming growth factor-beta receptor 1 (TGFβR1) inhibitors: BMS-986260, Galunisertib (LY2157299), Vactosertib (TEW-7197), and RepSox. The information is compiled from publicly available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to TGFβR1 Inhibition
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and fibrosis. The TGF-β signal is transduced through a receptor complex composed of type I (TGFβR1 or ALK5) and type II (TGFβR2) serine/threonine kinases. Upon ligand binding, TGFβR2 phosphorylates and activates TGFβR1, which in turn phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. This initiates a signaling cascade that culminates in the regulation of target gene expression.
Small molecule inhibitors targeting the ATP-binding site of the TGFβR1 kinase domain have emerged as a promising therapeutic strategy to abrogate aberrant TGF-β signaling. The selectivity of these inhibitors is a crucial factor, as off-target kinase inhibition can lead to unforeseen side effects and confound experimental results. This guide focuses on comparing the selectivity of this compound against other widely used TGFβR1 inhibitors.
Biochemical Potency and Selectivity
The following tables summarize the available quantitative data on the inhibitory activity and selectivity of this compound, Galunisertib, Vactosertib, and RepSox against TGFβR1 and a panel of other kinases. It is important to note that the extent of kinase profiling varies between compounds in the public domain.
Table 1: Potency against TGFβR1 (ALK5)
| Compound | Target | Assay Type | IC50 / Kiapp (nM) | Reference |
| This compound | TGFβR1 | Biochemical | 1.6 (IC50) | [3][4] |
| Human TGFβR1 | Biochemical | 0.8 (Kiapp) | [4][5] | |
| Mouse TGFβR1 | Biochemical | 1.4 (Kiapp) | [4][5] | |
| Galunisertib (LY2157299) | TGFβR1/ALK5 | Kinase Assay | 56 (IC50) | [6] |
| TGFβRI/Alk5 | KINOMEscan | 172 (IC50) | [7] | |
| Vactosertib (TEW-7197) | ALK5 | Kinase Assay | 12.9 (IC50) | [5][8] |
| ALK5 | Radioisotopic Assay | 9.67 (IC50) | [9] | |
| RepSox | ALK5 | Autophosphorylation | 4 (IC50) | [10] |
| ALK5 | ATP Binding | 23 (IC50) | [11][12] |
Table 2: Kinase Selectivity Profile
Data presented as IC50 (nM) where available. The breadth of kinases tested varies for each compound in the cited literature.
| Kinase | This compound (IC50 nM) | Galunisertib (IC50 µM) | Vactosertib (IC50 nM) | RepSox (IC50 µM) |
| TGFβR1 (ALK5) | 1.6 | 0.056 - 0.172 | 11 - 12.9 | 0.004 - 0.023 |
| TGFβR2 | >15,000[4] | 0.21[7] | - | - |
| ALK2 (ACVR1) | Potent Inhibition (<1000 nM)[13] | 35.7[7] | 17.3[5] | - |
| ALK4 (ACVR1B) | Potent Inhibition (<1000 nM)[13] | 0.08[7] | 17.3[5] | - |
| ALK6 (BMPR1B) | - | 0.47[7] | - | - |
| p38 MAPK | >50-fold selectivity vs TGFβR1[5] | - | - | >16[10] |
| JNK1 | - | - | - | >16 |
| GSK3 | - | - | - | >16 |
| Kinome Scan Coverage | >200 kinases[4][5] | 456 kinases[7] | - | 9 related kinases[10] |
Summary of Selectivity:
-
This compound is reported to be highly selective for TGFβR1, with negligible inhibition of its isozyme TGFβR2 and high selectivity across a panel of over 200 kinases.[4][5][14] It does show potent inhibition of the closely related kinases ALK2 and ALK4.[13]
-
Galunisertib has been profiled against a large panel of 456 kinases and is considered highly selective for TGFβR1.[7] However, it exhibits some sub-micromolar activity against other TGF-β superfamily receptors like TGFβR2, ALK4, and ALK6.[7]
-
Vactosertib is a potent inhibitor of ALK5 and also shows inhibitory activity against ALK2 and ALK4 at nanomolar concentrations.[5][8] Comprehensive kinome scan data is not as readily available in the public domain.
-
RepSox is a potent ALK5 inhibitor with high selectivity against a smaller panel of related kinases, including p38 MAPK, JNK1, and GSK3, where it shows weak activity.[10]
Cellular Activity
The efficacy of these inhibitors in a cellular context is often assessed by their ability to block TGF-β-induced phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), the key downstream effectors of the canonical signaling pathway.
Table 3: Cellular Potency
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | MINK | pSMAD2/3 Nuclear Translocation | 350 | [5] |
| NHLF | pSMAD2/3 Nuclear Translocation | 190 | [5] | |
| Primary Human T-cells | Treg Induction (FOXP3/CD25) | 230 | [3] | |
| Galunisertib | - | pSMAD2 Inhibition | Less potent than other SMIs in vitro | [15] |
| Vactosertib | 4T1 | pSmad3 Inhibition | 10-30 | [5] |
| 4T1 | Luciferase Reporter | 12.1 | [9] | |
| RepSox | HepG2 | TGF-β Cellular Assay | 18 | [10] |
Experimental Protocols
Biochemical Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[7][16]
-
Protocol Overview:
-
Set up the kinase reaction in a 384-well plate containing the TGFβR1 enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific peptide), ATP, and the test inhibitor at various concentrations.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase of interest.
-
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. When both the antibody and tracer are bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor™ 647 acceptor. A test compound that binds to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.[17][18]
-
Protocol Overview:
-
Add the test inhibitor at various concentrations to the wells of a 384-well plate.
-
Add a pre-mixed solution of the kinase and the Eu-labeled anti-tag antibody.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
-
Cellular Assays
1. Phospho-SMAD2/3 Western Blot
This assay directly measures the phosphorylation status of SMAD2 and SMAD3 in response to TGF-β stimulation and inhibitor treatment.
-
Principle: Cells are treated with TGF-β in the presence or absence of the inhibitor. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated SMAD2 and SMAD3.
-
Protocol Overview:
-
Plate cells (e.g., HeLa, HaCaT, or other TGF-β responsive cell lines) and allow them to adhere.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the TGFβR1 inhibitor for 1-2 hours.
-
Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Total SMAD2/3 and a housekeeping protein (e.g., GAPDH or β-actin) should also be probed as loading controls.[4][19]
-
2. TGF-β/SMAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD pathway in response to TGF-β signaling.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with SMAD-binding elements (SBEs). When the TGF-β pathway is activated, phosphorylated SMAD complexes translocate to the nucleus and bind to the SBEs, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the activity of the SMAD pathway.[9][20]
-
Protocol Overview:
-
Transfect a suitable cell line (e.g., HEK293T or HaCaT) with a SMAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with the TGFβR1 inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with TGF-β1 for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the IC50 of the inhibitor.[15][21]
-
Visualizations
Caption: Canonical TGF-β/SMAD signaling pathway and the point of intervention for TGFβR1 inhibitors.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Conclusion
This compound is a highly potent and selective TGFβR1 inhibitor with a well-documented selectivity profile against a broad range of kinases.[4][5] While Galunisertib has also been extensively profiled, it shows some activity against other members of the TGF-β receptor family.[7] Vactosertib and RepSox are also potent TGFβR1 inhibitors, but their selectivity has been characterized against a smaller set of kinases in the available literature.
The choice of inhibitor will depend on the specific experimental context. For studies requiring the highest degree of selectivity for TGFβR1 and minimal off-target effects on other kinases, this compound appears to be a strong candidate based on current data. However, for all inhibitors, it is crucial for researchers to consider the available selectivity data and, if necessary, perform their own off-target validation experiments, especially if studying pathways that may be affected by the known off-targets of these compounds. The provided experimental protocols offer a starting point for such validation studies.
References
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. carnabio.com [carnabio.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 20. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 21. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
Validating BMS-986260 Target Engagement in Tumor Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of BMS-986260, a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1) kinase.[1][2][3] While the clinical development of this compound was terminated due to mechanism-based cardiovascular toxicity observed in preclinical studies, the approaches used to confirm its activity in tumor models remain highly relevant for the evaluation of other TGF-β pathway inhibitors.[1][4]
The immunosuppressive effects of the TGF-β signaling pathway in the tumor microenvironment have made it a key target in oncology, particularly for combination therapies with immune checkpoint inhibitors.[2][5] this compound was developed as an immuno-oncology agent to block this pathway.[5] Validating that a drug like this compound reaches and modulates its intended target within tumor tissue is a critical step in preclinical and clinical development. The primary biomarker for confirming target engagement of a TGF-βR1 inhibitor is the phosphorylation status of its downstream effectors, SMAD2 and SMAD3.[1]
The TGF-β Signaling Pathway and this compound's Mechanism of Action
TGF-β signaling is initiated when the TGF-β ligand binds to the TGF-β receptor type II (TGF-βR2), which then recruits and phosphorylates TGF-βR1. This activates the TGF-βR1 kinase, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 (pSMAD2/3) then binds with the common mediator SMAD4, and the resulting complex translocates to the nucleus to regulate the transcription of target genes involved in immunosuppression and tumor progression.[5]
This compound selectively inhibits the kinase activity of TGF-βR1, thereby preventing the phosphorylation of SMAD2 and SMAD3.[3] This blockade is the most direct and measurable indicator of target engagement.
Comparative Performance of this compound
This compound demonstrated high potency and selectivity for TGF-βR1 in various assays. This selectivity is crucial for minimizing off-target effects. The tables below summarize its performance characteristics.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Metric | Value (nM) | Reference(s) |
|---|---|---|---|---|
| Biochemical Assay | Human TGF-βR1 | IC50 | 1.6 | [3] |
| Human TGF-βR1 | Kiapp | 0.8 | [5] | |
| Mouse TGF-βR1 | Kiapp | 1.4 | [5] | |
| Human TGF-βR2 | IC50 | >15,000 | [6] | |
| Cellular Assay | MINK (Mv 1 Lu) Cells | pSMAD2/3 Nuclear Translocation IC50 | 350 | [3][6] |
| NHLF Cells | pSMAD2/3 Nuclear Translocation IC50 | 190 | [3][5] |
| | Regulatory T Cell Induction | FOXP3/CD25 Expression IC50 | 230 |[3] |
Methods for Validating Target Engagement in Tumor Tissues
The primary method for confirming this compound target engagement is to measure the reduction in phosphorylated SMAD2/3 (pSMAD2/3) levels in tumor tissue following treatment. Several techniques can be employed, each with distinct advantages and limitations.
Table 2: Comparison of Target Engagement Validation Methods
| Method | Principle | Sample Type | Output | Pros | Cons |
|---|---|---|---|---|---|
| Immunohistochemistry (IHC) | Antibody-based detection of pSMAD2/3 protein in tissue sections. | FFPE Tumor Tissue | Semi-quantitative; provides spatial localization. | Preserves tissue architecture; shows distribution of target inhibition. | Quantification can be challenging; potential for staining variability. |
| Western Blot | Size-based separation and antibody detection of total and phosphorylated SMAD2/3. | Frozen Tumor Lysates | Quantitative | Highly quantitative for changes in protein phosphorylation state. | Loses spatial information; requires normalization to total protein. |
| Flow Cytometry | Antibody-based detection of intracellular pSMAD2/3 in single-cell suspensions. | Dissociated Tumor Tissue | Quantitative per cell type | Can identify target engagement in specific cell populations (e.g., immune cells vs. tumor cells). | Tissue dissociation can alter cell states; requires cell-type specific markers. |
Experimental Protocols
Below are representative protocols for the most common methods used to assess pSMAD2/3 levels in tumor tissues.
Protocol 1: Immunohistochemistry (IHC) for pSMAD2/3
This protocol describes the staining of pSMAD2/3 in Formalin-Fixed Paraffin-Embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a retrieval solution (e.g., Citrate Buffer, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Blocking and Staining:
-
Rinse slides in Tris-Buffered Saline with Tween 20 (TBST).
-
Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 minutes.
-
Rinse with TBST.
-
Apply a protein blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against pSMAD2 (e.g., Cell Signaling Technology, #3108) or pSMAD3, diluted according to manufacturer's instructions, overnight at 4°C in a humidified chamber.
-
-
Detection and Visualization:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with TBST.
-
Apply DAB (3,3'-Diaminobenzidine) substrate and incubate until desired stain intensity develops (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the stain in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip slides using a permanent mounting medium.
-
Protocol 2: Western Blot for pSMAD2/3
This protocol details the quantification of pSMAD2/3 from frozen tumor tissue lysates.
-
Protein Extraction:
-
Homogenize ~30 mg of snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100V for 1 hour on ice or using a semi-dry transfer system.
-
Confirm transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSMAD2/3, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST (3 changes, 10 minutes each).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify band intensities using densitometry software.
-
Conclusion
Validating the target engagement of a kinase inhibitor like this compound within the complex environment of a tumor is essential for interpreting efficacy and pharmacodynamic data. The most direct and widely accepted method is the measurement of the immediate downstream substrate, in this case, the phosphorylation of SMAD2 and SMAD3.[1][2] While this compound itself did not proceed to late-stage clinical trials, the methodologies honed for its evaluation—particularly quantitative IHC and Western blotting for pSMAD2/3 in tumor tissue—provide a robust and reliable framework for current and future drug development programs targeting the TGF-β pathway. A multi-faceted approach combining spatial (IHC), quantitative (Western blot), and functional (qRT-PCR) readouts offers the most comprehensive assessment of in-tumor target engagement.
References
- 1. Pharmacodynamics-based approach for efficacious human dose projection of this compound, a small molecule transforming growth factor beta receptor 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to the Anti-Tumor Efficacy of BMS-986260 and Other TGF-βR1 Inhibitors Across Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-tumor effects of BMS-986260, a potent and selective transforming growth factor-beta receptor 1 (TGF-βR1) inhibitor, with other notable TGF-βR1 inhibitors, Galunisertib (LY2157299) and Vactosertib (TEW-7197). The objective is to offer a clear, data-driven overview of their performance in various cancer models, supported by detailed experimental methodologies.
Introduction
Transforming growth factor-beta (TGF-β) signaling plays a dual role in cancer. While it can act as a tumor suppressor in the early stages, in advanced malignancies, it often promotes tumor progression, metastasis, and immunosuppression within the tumor microenvironment.[1] Inhibition of the TGF-β pathway, particularly through the targeting of TGF-βR1 (also known as activin receptor-like kinase 5 or ALK5), has emerged as a promising therapeutic strategy in oncology.[2]
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of TGF-βR1.[3][4][5] Preclinical studies have demonstrated its potential as an immuno-oncology agent, particularly in combination with checkpoint inhibitors.[3][4] However, its development was ultimately halted due to mechanism-based cardiovascular toxicity observed in preclinical animal models.[6] Despite its discontinuation, the anti-tumor data generated for this compound remains valuable for understanding the therapeutic potential and challenges associated with TGF-βR1 inhibition.
This guide will cross-validate the anti-tumor effects of this compound against Galunisertib and Vactosertib, two other TGF-βR1 inhibitors that have been evaluated in clinical trials, across different cancer types.
Comparative Efficacy Data
The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of this compound, Galunisertib, and Vactosertib in various preclinical cancer models.
Table 1: In Vitro Potency of TGF-βR1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | TGF-βR1 | 1.6 | Mv 1 Lu (mink lung epithelial) | |
| pSMAD2/3 Nuclear Translocation | 350 | Mv 1 Lu | [7] | |
| pSMAD2/3 Nuclear Translocation | 190 | NHLF (normal human lung fibroblasts) | ||
| Galunisertib (LY2157299) | TGF-βR1 (ALK5) | 56 | Enzyme assay | [8] |
| pSMAD2 Inhibition | 63 | A549 (human lung carcinoma) | [8] | |
| Vactosertib (TEW-7197) | TGF-βR1 (ALK5) | 12.9 | Enzyme assay | [9] |
| ALK4 | 17.3 | Enzyme assay | [9] | |
| TGF-β1-induced luciferase activity | 12.1 | 4T1 (mouse mammary carcinoma) | [10] |
Table 2: Preclinical In Vivo Anti-Tumor Efficacy
| Compound | Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Colorectal Cancer | MC38 syngeneic murine model | 3.75 mg/kg/day, p.o. (in combination with anti-PD-1) | Curative efficacy, induction of long-term memory response. | [3][4] |
| Breast Cancer | 4T1 syngeneic orthotopic murine model | Not specified | Inhibition of lung metastasis. | [3] | |
| Galunisertib (LY2157299) | Glioblastoma | U87MG human tumor xenograft | Not specified (in combination with lomustine) | Significant reduction in tumor volume compared to monotherapy. | [6] |
| Breast Cancer | MX1 human tumor xenograft | 75 mg/kg BID, p.o. | Significant tumor growth delay. | [6] | |
| Breast Cancer | 4T1 syngeneic murine model | 75 mg/kg BID, p.o. | Significant reduction in tumor volume. | [4][6] | |
| Non-Small Cell Lung Cancer | Calu6 human tumor xenograft | 75 mg/kg BID, p.o. | Significant tumor growth delay. | [6][11] | |
| Hepatocellular Carcinoma | Ex vivo human tumor tissue | 1 µM and 10 µM | Decreased p-Smad2/3, reduced Ki67, increased caspase-3. Potentiated sorafenib effects. | [12] | |
| Vactosertib (TEW-7197) | Multiple Myeloma | 5T33MM syngeneic murine model | Not specified | Inhibited tumor progression as a single agent. | [13][14] |
| Breast Cancer | 4T1 orthotopic-grafted murine model | 2.5 mg/kg/day, p.o. | Suppressed tumor progression and enhanced cytotoxic T-lymphocyte responses. | [10] | |
| Melanoma | B16 murine model | 2.5 mg/kg/day, p.o. | Suppressed tumor progression with enhanced cytotoxic T-lymphocyte responses. | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for preclinical evaluation of these inhibitors.
Caption: TGF-β Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Preclinical Evaluation of TGF-βR1 Inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro TGF-βR1 Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the TGF-βR1 kinase.
-
Materials: Recombinant human TGF-βR1 (ALK5) enzyme, substrate peptide (e.g., a generic kinase substrate or a specific peptide like casein), ATP, test compounds (this compound, Galunisertib, Vactosertib), assay buffer, and a detection system (e.g., radiometric using [γ-³³P]ATP or fluorescence-based).
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The recombinant TGF-βR1 enzyme is incubated with the substrate and the test compound in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular pSMAD2/3 Inhibition Assay (General Protocol)
-
Objective: To assess the ability of the test compounds to inhibit TGF-β-induced phosphorylation of SMAD2/3 in a cellular context.
-
Cell Lines: Mv 1 Lu (mink lung epithelial), NHLF (normal human lung fibroblasts), or other relevant cancer cell lines.
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere overnight.
-
The cells are then serum-starved for a period to reduce basal signaling.
-
Cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.
-
TGF-β ligand is added to the medium to stimulate the signaling pathway.
-
After a short incubation period (e.g., 30-60 minutes), the cells are lysed.
-
The levels of phosphorylated SMAD2/3 and total SMAD2/3 in the cell lysates are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The IC50 value is determined by normalizing the pSMAD2/3 signal to the total SMAD2/3 signal and plotting the percentage of inhibition against the compound concentration.
-
In Vivo Syngeneic Tumor Model Efficacy Study (MC38 and 4T1 Models)
-
Objective: To evaluate the anti-tumor efficacy of the test compounds, alone or in combination with other agents, in an immunocompetent mouse model.
-
Animal Models: C57BL/6 mice for the MC38 colorectal cancer model and BALB/c mice for the 4T1 breast cancer model.
-
Procedure:
-
Tumor Implantation: A suspension of MC38 or 4T1 tumor cells is injected subcutaneously or orthotopically into the flank or mammary fat pad of the mice, respectively.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). The mice are then randomized into different treatment groups (vehicle control, test compound alone, combination therapy).
-
Treatment Administration: The test compounds are administered orally (p.o.) according to the specified dosing regimen (e.g., daily, twice daily). For combination studies, the second agent (e.g., anti-PD-1 antibody) is administered via intraperitoneal (i.p.) injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is typically used to calculate tumor volume.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Endpoints can include tumor growth inhibition (TGI), tumor regression, and overall survival. For metastasis studies (e.g., with the 4T1 model), lungs are harvested at the end of the study to count metastatic nodules.
-
Discussion and Conclusion
The preclinical data demonstrates that this compound, Galunisertib, and Vactosertib are all potent inhibitors of the TGF-βR1 signaling pathway with demonstrable anti-tumor activity across a range of cancer models.
-
This compound showed particularly promising curative efficacy in a colorectal cancer model when combined with an anti-PD-1 antibody, highlighting the potential of TGF-βR1 inhibition to enhance immunotherapy responses.[3][4] Its ability to inhibit metastasis in a breast cancer model further underscores its potential in advanced cancers.[3]
-
Galunisertib has a broader range of preclinical data available, showing activity in glioblastoma, breast, lung, and hepatocellular carcinoma models.[6][12] This extensive preclinical validation has supported its progression into clinical trials.
-
Vactosertib has also shown efficacy in both solid and hematological malignancies in preclinical settings, with a notable impact on the tumor microenvironment by enhancing anti-tumor T-cell responses.[9][10]
The cross-validation of these compounds in breast cancer models (4T1) reveals a common theme: TGF-βR1 inhibition can effectively suppress tumor growth and metastasis. This suggests that targeting this pathway is a viable strategy for this cancer type.
While the anti-tumor effects of this compound were promising, its development was halted due to cardiovascular toxicity.[6] This underscores a critical challenge in the development of TGF-βR1 inhibitors: managing on-target toxicities. The TGF-β pathway is crucial for normal physiological processes, and its systemic inhibition can lead to adverse effects. The intermittent dosing strategy explored for this compound was an attempt to mitigate these toxicities while maintaining efficacy.[3][4]
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dovepress.com [dovepress.com]
- 9. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
A Comparative Analysis of the Toxicity Profiles of TGF-βR1 Inhibitors: BMS-986260 and LY3200882
For researchers and drug development professionals, understanding the nuances of toxicity profiles is paramount in the evaluation of investigational therapies. This guide provides a comparative analysis of two selective transforming growth factor-beta receptor 1 (TGF-βR1) inhibitors, BMS-986260 and LY3200882, with a focus on their preclinical and clinical safety data.
Both this compound and LY3200882 are potent and selective inhibitors of the TGF-βR1 kinase, a key mediator in the TGF-β signaling pathway which plays a crucial role in cancer progression.[1][2] While both molecules showed promise in preclinical models, their journey through the drug development pipeline has been markedly different, largely dictated by their respective toxicity profiles. This guide will delve into the available data to provide a clear comparison.
Quantitative Toxicity Data Summary
The following table summarizes the key toxicity findings for this compound and LY3200882 from preclinical and clinical studies.
| Parameter | This compound | LY3200882 |
| Development Stage | Preclinical (Terminated) | Phase I Clinical Trial (Completed) |
| Primary Toxicity Concern | Cardiovascular Toxicity | Generally Well-Tolerated |
| Key Adverse Events | Preclinical (Rats & Dogs): Valvulopathy, Aortic Pathology, Chondrocyte Hyperproliferation, Cardiac Atrioventricular Valve Thickening, Aortic Vasculature Inflammation.[1][3] | Clinical (Humans): Most common Treatment-Emergent Adverse Events (TEAEs) were Grade 1 or 2. Grade 3 TEAEs were observed only in combination therapies. One case of cardiovascular toxicity was reported in a patient receiving combination therapy, but causality was not definitively linked to LY3200882.[4][5] |
| Dosing Regimen & Toxicity Mitigation | Daily dosing led to toxicity. An intermittent "3 days on, 4 days off" schedule mitigated toxicity in 1-month studies, but not in a 3-month rat study.[1][2][6] | Recommended Phase II Dose (RP2D) for monotherapy established with intermittent schedules: 50 mg twice daily (2 weeks on/2 weeks off) and 35 mg twice daily (3 weeks on/1 week off).[4][5] |
| Incidence of Adverse Events | N/A (Preclinical) | In a Phase I trial (n=139), 93.5% of patients experienced at least one TEAE. 39.6% of these were considered related to LY3200882.[4][5] |
Signaling Pathway and Experimental Workflow
To provide a better context for the mechanism of action and the evaluation of toxicity, the following diagrams illustrate the TGF-β signaling pathway and a general workflow for preclinical toxicology studies.
Figure 1: Simplified TGF-β Signaling Pathway.
Figure 2: General Workflow for Preclinical Toxicology Studies.
Detailed Experimental Protocols
This compound Preclinical Toxicology Studies
The toxicity of this compound was evaluated in both rats and dogs.[1]
-
Study Design: Initial studies involved daily oral dosing for 10 days. Subsequent studies evaluated an intermittent dosing schedule of 3 days on, 4 days off for 1 month and 3 months.[1][2]
-
Species: Rats and dogs were used as the preclinical species.[1]
-
Key Assessments: The primary endpoints were cardiovascular safety, including evaluation for valvulopathy and aortic pathology through histopathological examination.[1]
-
Findings at 10 mg/kg/day in Rats: This daily dose induced hyperproliferation of chondrocytes in the femoral epiphysis, thickening of the cardiac atrioventricular valve, and inflammation in the aortic vasculature.[3]
LY3200882 Phase I Clinical Trial (NCT02937272)
This was a first-in-human, multicenter, open-label, dose-escalation and dose-expansion study.[4]
-
Study Population: 139 patients with advanced solid tumors.[4]
-
Treatment Regimens:
-
Safety Assessments: Safety and tolerability were the primary objectives. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) v4.0.[4]
-
Pharmacokinetics: Plasma concentrations of LY3200882 were measured to determine its pharmacokinetic profile.[4]
Discussion and Conclusion
The comparative analysis of this compound and LY3200882 highlights the critical role of the therapeutic window in drug development. While both are potent TGF-βR1 inhibitors, the on-target cardiovascular toxicity of this compound in preclinical species at clinically relevant exposures led to the cessation of its development.[1] The inability of an intermittent dosing schedule to mitigate these effects in longer-term studies in rats proved to be a significant hurdle.[1]
In contrast, LY3200882 has demonstrated a more favorable safety profile in early clinical development.[4] The majority of adverse events were of low grade, and the recommended Phase II doses were established with intermittent schedules, suggesting a manageable safety profile in humans.[4][5] The single reported case of cardiovascular toxicity in the combination arm warrants further investigation but has not been a class-defining toxicity for this compound in the clinical setting so far.[4]
For researchers in the field, this comparison underscores the importance of thorough preclinical toxicology studies to identify potential on-target toxicities. Furthermore, it demonstrates that even for targets with known class-based toxicities, careful molecular design and selection can lead to candidates with improved safety profiles, as evidenced by the progression of LY3200882 into further clinical investigation. The differing fates of these two molecules serve as a valuable case study in the challenges and intricacies of developing targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, LY3200882, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, LY3200882, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Immuno-Oncology: A Comparative Guide to the Synergistic Effects of BMS-986260 with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is being reshaped by the strategic combination of targeted agents with immune checkpoint inhibitors. At the forefront of this evolution is BMS-986260, a potent and selective small molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1). This guide provides a comprehensive evaluation of the preclinical data supporting the synergistic anti-tumor effects of this compound when combined with various checkpoint inhibitors. By elucidating the underlying mechanisms and presenting key experimental findings, this document serves as a vital resource for researchers aiming to harness the full potential of this promising therapeutic strategy.
Abstract
Overexpression of TGF-β in the tumor microenvironment is a significant factor in tumor T-cell exclusion and poor response to PD-1/PD-L1 blockade.[1] this compound, by selectively targeting TGF-βR1, has demonstrated the potential to overcome this resistance and enhance the efficacy of checkpoint inhibition.[1][2] Preclinical studies have shown that the combination of this compound with an anti-PD-1 antibody leads to a robust and durable anti-tumor response, achieving 90-100% complete response rates in murine colorectal cancer models.[1] This guide will delve into the preclinical evidence, compare the mechanistic rationale for combining this compound with different classes of checkpoint inhibitors, and provide detailed experimental protocols for key assays.
This compound: A Profile of a Selective TGF-βR1 Inhibitor
This compound is an orally bioavailable small molecule that potently and selectively inhibits TGF-βR1 kinase.[1][2][3] This selectivity is crucial in minimizing off-target effects. The primary mechanism of action of this compound involves the blockade of TGF-β-mediated signaling pathways that contribute to an immunosuppressive tumor microenvironment.
Key Characteristics of this compound:
| Feature | Description | Reference |
| Target | Transforming Growth Factor-Beta Receptor 1 (TGF-βR1) | [1][2] |
| Mechanism | Inhibition of TGF-βR1 kinase activity, blocking downstream signaling. | [1] |
| Administration | Oral | [1][2] |
| Key Preclinical Finding | Mitigates TGF-β-mediated T-cell exclusion from the tumor microenvironment. | [1] |
Synergistic Effects with Anti-PD-1 Checkpoint Inhibitors
The most robust preclinical data for this compound in combination with checkpoint inhibitors comes from studies utilizing an anti-PD-1 antibody in a syngeneic murine colorectal cancer (MC38) model.
Experimental Data Summary: this compound + Anti-PD-1 Antibody
| Efficacy Endpoint | Monotherapy (this compound or Anti-PD-1) | Combination Therapy (this compound + Anti-PD-1) | Reference |
| Complete Response (CR) Rate | Partial response (Anti-PD-1), No tumor growth inhibition (this compound) | 90-100% | [1] |
| Durability of Response | Tumor regrowth observed | Sustained tumor-free survival | [1] |
| Immune Memory | Not reported | Successful rejection of tumor rechallenge | [1] |
This remarkable synergy is attributed to a multi-faceted mechanism that reshapes the tumor microenvironment from an immunosuppressive to an immune-active state.
Signaling Pathway: this compound and Anti-PD-1 Synergy
Caption: Synergy of this compound and Anti-PD-1.
Comparative Analysis with Other Checkpoint Inhibitors
While direct preclinical studies of this compound with a broad panel of checkpoint inhibitors are limited, a comparative analysis can be inferred based on their distinct mechanisms of action.
Nivolumab and Pembrolizumab (Anti-PD-1)
As both nivolumab and pembrolizumab are anti-PD-1 antibodies, it is highly probable that they would exhibit a similar synergistic profile with this compound as observed with the anti-PD-1 antibody in the MC38 model. The core mechanism of overcoming TGF-β-mediated T-cell exclusion to enhance the activity of cytotoxic T-cells reinvigorated by PD-1 blockade would remain consistent.
Ipilimumab (Anti-CTLA-4)
Combining this compound with ipilimumab, an anti-CTLA-4 antibody, presents a compelling therapeutic rationale. CTLA-4 inhibition primarily acts at the level of T-cell priming and activation in the lymph nodes. TGF-β is known to promote the differentiation of regulatory T-cells (Tregs), which highly express CTLA-4. Therefore, this compound could potentially reduce the Treg population, thereby enhancing the efficacy of ipilimumab.
| Checkpoint Inhibitor | Primary Site of Action | Mechanistic Rationale for Synergy with this compound |
| Anti-PD-1 (Nivolumab, Pembrolizumab) | Tumor Microenvironment | Overcomes T-cell exclusion, allowing reinvigorated T-cells to infiltrate and kill tumor cells. |
| Anti-CTLA-4 (Ipilimumab) | Lymphoid Organs (T-cell priming) | May reduce Treg differentiation, enhancing the priming and activation of anti-tumor T-cells. |
Mitigating Cardiovascular Toxicity with Intermittent Dosing
A known class-effect of TGF-βR1 inhibitors is cardiovascular toxicity, including valvulopathy and aortic pathologies, with continuous daily dosing in preclinical models.[1] To address this, an intermittent dosing schedule for this compound was investigated.
Dosing Schedule Comparison
| Dosing Regimen | Efficacy in Combination with Anti-PD-1 | Cardiovascular Toxicity | Reference |
| Daily Dosing | High (90-100% CR) | Observed in preclinical toxicology studies | [1] |
| Intermittent Dosing (3 days on, 4 days off) | Similar to daily dosing | Mitigated in one-month rat and dog toxicology studies | [1] |
This intermittent schedule provides a potential clinical path forward to achieve robust efficacy while managing safety.
Experimental Workflow: Dosing and Efficacy Evaluation
Caption: Preclinical evaluation workflow.
Detailed Experimental Protocols
A. In Vivo Murine Colorectal Cancer (MC38) Model
-
Cell Culture: MC38 murine colorectal cancer cells are maintained in appropriate culture medium (e.g., DMEM with 10% FBS).
-
Tumor Implantation: 5- to 8-week-old female C57BL/6 mice are subcutaneously inoculated with 1 x 10^6 MC38 cells in the flank.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Dosing:
-
This compound is administered orally (p.o.) daily or intermittently (e.g., 3 days on, 4 days off) at specified doses (e.g., 3.75, 7.5, 15 mg/kg).[1]
-
Anti-PD-1 antibody is administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) on a schedule such as every 4 days for three doses.[1]
-
-
Efficacy Monitoring: Tumor volume is measured 2-3 times per week using calipers. Body weight is monitored as a measure of general health.
B. Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: At the study endpoint, tumors are excised, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase I) to obtain a single-cell suspension.
-
Cell Staining:
-
Cells are first incubated with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
A cocktail of fluorescently conjugated antibodies against cell surface markers is added. A typical panel for T-cells would include:
-
CD45 (to identify hematopoietic cells)
-
CD3 (to identify T-cells)
-
CD4 (to identify helper T-cells)
-
CD8 (to identify cytotoxic T-cells)
-
-
A viability dye is included to exclude dead cells from the analysis.
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: Gating strategies are employed to quantify the percentage and absolute number of CD8+ T-cells within the CD45+ population of the tumor.
C. Preclinical Cardiovascular Toxicity Assessment
-
In Vivo Studies: Rats and dogs are common species for preclinical toxicology studies.
-
Dosing: Animals are administered this compound daily or on an intermittent schedule for a defined period (e.g., one month).
-
Monitoring:
-
Clinical Observations: Regular monitoring for any signs of distress.
-
Echocardiography: To assess cardiac function and morphology.
-
Histopathology: At the end of the study, heart and aorta tissues are collected, processed, and examined by a pathologist for any treatment-related changes, such as valvulopathy or inflammation.
-
Biomarkers: Blood samples may be collected to measure cardiac biomarkers (e.g., troponins).
-
Conclusion
The combination of the TGF-βR1 inhibitor this compound with checkpoint inhibitors, particularly anti-PD-1 therapy, represents a highly promising strategy in immuno-oncology. The preclinical data strongly support a synergistic mechanism that involves the reversal of TGF-β-mediated immunosuppression, leading to enhanced T-cell infiltration and potent anti-tumor activity. The successful mitigation of cardiovascular toxicity through an intermittent dosing schedule further bolsters the clinical potential of this combination. Further investigation into the synergy of this compound with other checkpoint inhibitors, such as anti-CTLA-4 antibodies, is warranted and holds the promise of expanding the arsenal of effective cancer immunotherapies. This guide provides a foundational understanding for researchers to build upon as they explore and optimize this innovative therapeutic approach.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Verifying the On-Target Activity of BMS-986260: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to verify the on-target activity of BMS-986260, a potent and selective inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGFβR1). While preclinical data demonstrates the efficacy of this compound, definitive validation of its mechanism of action through genetic approaches is crucial for unambiguous interpretation of experimental results and confident advancement of TGFβR1-targeted therapies. This document outlines the use of knockout models as a gold-standard for on-target validation and compares this method with other widely used techniques.
The TGF-β Signaling Pathway and this compound's Mechanism of Action
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] Dysregulation of this pathway is implicated in various pathologies, most notably cancer and fibrosis.[2][4] this compound is a small molecule inhibitor that selectively targets TGFβR1 (also known as ALK5), a key kinase in this pathway.[5] By inhibiting TGFβR1, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, preventing their translocation to the nucleus and subsequent regulation of target gene expression.
Quantitative Profile of this compound
The following table summarizes the key in vitro potency and cellular activity of this compound based on available preclinical data. This data highlights the compound's high affinity and selectivity for its intended target.
| Parameter | Value | Cell Line/System | Reference |
| TGFβR1 (ALK5) IC50 | 1.6 nM | Biochemical Assay | [1] |
| TGFβR2 IC50 | >15,000 nM | Biochemical Assay | [5] |
| pSMAD2/3 Nuclear Translocation IC50 | 350 nM | Mv 1 Lu (Mink Lung Epithelial) | [5] |
| Kinase Selectivity | Highly selective over a panel of >200 kinases | Kinase Panel Screen | [5] |
On-Target Validation Using TGFβR1 Knockout Models: A Hypothetical Workflow
The most direct method to confirm that the biological effects of this compound are mediated through TGFβR1 is to utilize a cell line in which the TGFBR1 gene has been knocked out. In such a model, the cellular effects of the inhibitor should be significantly diminished or completely absent compared to the wild-type counterpart.
Detailed Experimental Protocol (Hypothetical)
1. Cell Line Generation:
-
Utilize CRISPR/Cas9 technology to generate a stable TGFβR1 knockout cell line from a parental line known to have a functional TGF-β signaling pathway (e.g., HaCaT, A549).
-
Select and validate single-cell clones to confirm the complete absence of TGFβR1 protein expression via Western blot and genomic sequencing of the target locus.
2. Experimental Setup:
-
Plate an equal number of wild-type (WT) and TGFβR1 knockout (KO) cells.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with a dose-range of this compound or vehicle control for 1-2 hours.
3. Stimulation and Analysis:
-
Stimulate the cells with a predetermined concentration of recombinant human TGF-β1 for a specified time (e.g., 30-60 minutes for pSMAD analysis, 24-48 hours for gene expression or phenotypic assays).
-
For biochemical analysis, lyse the cells and perform a Western blot to detect phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 levels.
-
For functional analysis, measure downstream endpoints such as the expression of TGF-β target genes (e.g., SERPINE1, COL1A1) via qRT-PCR, or assess phenotypic changes like cell migration or invasion.
4. Expected Outcomes and Interpretation:
-
In WT cells: TGF-β stimulation will induce a robust increase in pSMAD2/3, which will be dose-dependently inhibited by this compound.
-
In KO cells: TGF-β stimulation will not induce pSMAD2/3, and this compound will have no effect on the already absent signal.
-
A similar pattern is expected for downstream functional readouts. The ability of this compound to block a TGF-β-induced phenotype in WT cells, coupled with the absence of this phenotype in KO cells (regardless of treatment), provides strong evidence for on-target activity.
Comparison with Alternative Validation Methods
While knockout models provide the most definitive evidence, other methods are commonly used to assess the on-target activity of small molecule inhibitors. The following table compares these alternatives.
| Method | Principle | Advantages | Disadvantages |
| Kinase Profiling | In vitro screening against a large panel of purified kinases. | Broad assessment of selectivity; quantitative (IC50/Ki values). | Does not account for cellular context (e.g., permeability, off-target effects in a living system). |
| Ligand Binding Assays | Measures the direct binding of the inhibitor to the target protein. | Confirms physical interaction; can determine binding affinity (Kd). | Does not measure functional inhibition; can be technically challenging. |
| Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) | Measures the change in thermal stability of the target protein upon inhibitor binding in cells or tissue. | Confirms target binding in a cellular environment; can be adapted for in vivo use. | Indirect measure of functional activity; may not be suitable for all targets. |
| Phospho-protein Analysis (e.g., pSMAD2/3 Western Blot) | Measures the inhibition of target-mediated phosphorylation of a downstream substrate. | Direct measure of functional target inhibition in a cellular context. | Assumes the downstream marker is exclusively regulated by the target of interest. |
| RNAi (siRNA/shRNA) Knockdown | Transiently reduces the expression of the target protein. | Faster and less labor-intensive than generating knockout lines. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects of the RNAi reagents. |
Logical Framework for On-Target Verification
The decision-making process for confirming on-target activity can be visualized as a logical flow, where the concordance of results between wild-type and knockout systems is the critical determinant.
References
- 1. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BMS-986260: A Comparative Guide to Next-Generation TGFβR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGFβ) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various diseases, including cancer. The TGFβ receptor 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5), is a key kinase in this pathway, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of BMS-986260, a potent and selective TGFβR1 inhibitor, against other next-generation inhibitors, offering a comprehensive resource for researchers in the field of drug discovery and development.
The TGFβ Signaling Pathway and the Role of TGFβR1
The canonical TGFβ signaling cascade is initiated by the binding of a TGFβ ligand to the TGFβ type II receptor (TGFβR2), a constitutively active kinase. This binding event recruits and activates TGFβR1 through phosphorylation. The activated TGFβR1 then propagates the signal downstream by phosphorylating receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell growth, differentiation, and immune responses. TGFβR1 inhibitors, such as this compound, act by competing with ATP for the kinase domain of TGFβR1, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.
Figure 1: Simplified TGFβ signaling pathway highlighting the inhibitory action of TGFβR1 inhibitors.
Comparative Potency of TGFβR1 Inhibitors
The potency of this compound has been benchmarked against several other next-generation TGFβR1 inhibitors, including LY3200882, PF-06952229, and the first-in-class inhibitor, Galunisertib. The following tables summarize their inhibitory activities in both biochemical and cell-based assays.
Biochemical Potency
This table presents the half-maximal inhibitory concentration (IC50) or apparent inhibition constant (Ki,app) of the inhibitors against the purified TGFβR1 kinase. Lower values indicate higher potency.
| Compound | Target | Assay Type | IC50 / Ki,app (nM) | Reference(s) |
| This compound | Human TGFβR1 | Biochemical | 1.6 (IC50) | [1][2][3] |
| Human TGFβR1 | Biochemical | 0.8 (Ki,app) | [1] | |
| Mouse TGFβR1 | Biochemical | 1.4 (Ki,app) | [1] | |
| LY3200882 | ALK5 (TGFβR1) | Biochemical | 38.2 (IC50) | [4] |
| PF-06952229 | TGFβR1 | Biochemical | 0.8 (IC50) | [5] |
| Galunisertib | ALK5 (TGFβR1) | KINOMEscan | 172 (IC50) | [6][7] |
Cellular Potency
This table showcases the potency of the inhibitors in cell-based assays, measuring the inhibition of downstream TGFβ signaling (pSMAD2/3 nuclear translocation or phosphorylation) or functional cellular responses like regulatory T cell (Treg) differentiation.
| Compound | Assay | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | pSMAD2/3 Nuclear Translocation | MINK | 350 | [1][2][8] |
| pSMAD2/3 Nuclear Translocation | NHLF | 190 | [1][2][8] | |
| Treg Differentiation (FOXP3 expression) | Primary Human T-cells | 230 | [1][8] | |
| LY3200882 | Inhibition of cell viability | NIH3T3 | 82.9 | [4] |
| PF-06952229 | pSMAD2/3 Phosphorylation | Hep3B | 160.3 | [9] |
| Galunisertib | pSMAD Phosphorylation | NIH3T3 | 64 | [6] |
| pSMAD Phosphorylation | Mv1Lu | 176 | [6] | |
| pSMAD Phosphorylation | 4T1-LP | 1765 | [6] | |
| pSMAD Phosphorylation | EMT6-LM2 | 894.1 | [6] |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of TGFβR1 by measuring the amount of ADP produced during the phosphorylation reaction.
Figure 2: General workflow for a TGFβR1 biochemical kinase assay using the ADP-Glo™ format.
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, combine the TGFβR1 enzyme, a suitable peptide substrate, ATP, and varying concentrations of the test inhibitor in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 45-120 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
pSMAD2/3 Nuclear Translocation Assay (Immunofluorescence)
This cell-based imaging assay measures the ability of an inhibitor to block the TGFβ-induced translocation of phosphorylated SMAD2/3 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Seed adherent cells (e.g., mink lung epithelial cells - Mv1Lu) onto glass coverslips or in imaging-compatible microplates. After reaching the desired confluency, serum-starve the cells and then pre-incubate with various concentrations of the TGFβR1 inhibitor for a defined period. Subsequently, stimulate the cells with a recombinant TGFβ ligand (e.g., TGF-β1) for approximately 1 hour to induce SMAD2/3 phosphorylation and nuclear translocation.
-
Fixation and Permeabilization: Fix the cells with a solution of 4% paraformaldehyde in PBS. Following fixation, permeabilize the cell membranes with a detergent-based buffer (e.g., 0.2% Triton X-100 in PBS) to allow antibody access to intracellular proteins.
-
Immunostaining: Block non-specific antibody binding using a blocking buffer (e.g., 3% BSA in PBS). Incubate the cells with a primary antibody specific for phosphorylated SMAD2/3. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of pSMAD2/3 in both the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of nuclear translocation.
-
Data Analysis: Determine the IC50 values by plotting the inhibition of TGFβ-induced pSMAD2/3 nuclear translocation against the inhibitor concentration.
Regulatory T Cell (Treg) Differentiation Assay (Flow Cytometry)
This assay assesses the functional impact of TGFβR1 inhibitors on the differentiation of naive T cells into immunosuppressive regulatory T cells, which is a TGFβ-dependent process.
Methodology:
-
Isolation of Naïve T Cells: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
In Vitro Differentiation: Culture the naive T cells in the presence of T cell receptor (TCR) stimuli (e.g., anti-CD3 and anti-CD28 antibodies), IL-2, and TGF-β to induce their differentiation into Tregs. Concurrently, treat the cells with a range of concentrations of the TGFβR1 inhibitor.
-
Cell Staining: After a culture period of 3-6 days, harvest the cells and stain for surface markers such as CD4 and CD25. For intracellular staining of the key Treg transcription factor, FOXP3, fix and permeabilize the cells using a specialized buffer kit. Then, stain with a fluorescently labeled anti-FOXP3 antibody.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD4+ T cell population and quantify the percentage of CD25+FOXP3+ cells, which represent the induced Treg population. Calculate the IC50 value by plotting the percentage of inhibition of Treg differentiation against the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF-06952229 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of BMS-986260: A Guide for Laboratory Professionals
Effective management and disposal of investigational drugs like BMS-986260, a tyrosine kinase 2 (TYK2) inhibitor, are critical for maintaining laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols is imperative to minimize risks and uphold the integrity of research operations.
All disposal procedures for investigational medications must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to determine if this compound is classified as a hazardous waste.[2]
Immediate Safety and Handling Protocol
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any powders or aerosols.
Step-by-Step Disposal Procedure
-
Initial Waste Segregation: Immediately after use, segregate all materials contaminated with this compound. This includes, but is not limited to:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, gloves, and bench paper.[3]
-
Empty stock containers.
-
-
Container Selection and Labeling:
-
Select a compatible, UN-approved hazardous waste container for the collection of this compound waste.[3][4] The container material (e.g., glass or plastic) should be appropriate for the physical state of the waste (solid or liquid).[4]
-
Affix a "HAZARDOUS WASTE" label to the container.[4] No other labels are acceptable.[4]
-
Complete the label with the following information:
-
-
Waste Accumulation and Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[4]
-
The SAA should be in a locked cabinet or within secondary containment to prevent spills.[4]
-
Ensure the container is kept closed at all times, except when adding waste.
-
Conduct and document weekly inspections of the SAA and the waste container.[4]
-
-
Final Disposal Process:
-
Once the container is full, or if the waste has been stored for the maximum allowable time per institutional policy, initiate a disposal request.
-
Submit a completed Chemical Waste Disposal Request Form to your institution's EHS department.[4]
-
EHS personnel will collect the waste for consolidation and transport to an EPA-permitted incineration facility.[4][5]
-
Logistical Summary for this compound Disposal
| Parameter | Specification | Rationale |
| Waste Classification | Hazardous Chemical Waste (pending EHS confirmation) | Investigational drugs are typically managed as hazardous waste to ensure regulatory compliance and environmental safety.[1][2] |
| Primary Container | UN-approved, compatible container (glass or plastic) with a secure screw-top lid. | To prevent leaks and ensure safe transport of hazardous materials.[3][4][5] |
| Labeling | "HAZARDOUS WASTE" label with PI name, location, contact, and full chemical name. | Required by regulations for proper identification, tracking, and handling of hazardous materials.[4] |
| Storage Location | Designated and registered Satellite Accumulation Area (SAA), under secondary containment. | To ensure secure and safe temporary storage of hazardous waste, minimizing exposure and spill risk.[4] |
| Final Disposition | Incineration at an EPA-permitted hazardous waste facility. | The standard and required method for the complete destruction of potent pharmaceutical compounds.[4][5][6] |
Experimental Protocols and Methodologies
As this compound is an investigational compound, specific experimental protocols for its disposal are not publicly available. The methodologies provided in this guide are based on established best practices for the disposal of investigational drugs and potent chemical compounds in a research laboratory setting, in accordance with federal and institutional guidelines.[2][4][5]
Visualizing the Disposal Workflow
The following diagrams illustrate the key workflows and relationships in the disposal process for this compound.
Caption: Workflow for the disposal of this compound from laboratory to final destruction.
Caption: Logical relationships of key entities in the investigational drug disposal process.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-986260
For immediate reference, researchers, scientists, and drug development professionals should adhere to stringent safety protocols when handling the potent and selective TGF-βR1 inhibitor, BMS-986260. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) from the manufacturer Bristol Myers Squibb was not publicly available, information from various chemical suppliers and general guidelines for handling hazardous drugs, such as those outlined in USP <800>, form the basis of these recommendations. This compound is a potent compound, and caution should be exercised at all stages of handling to minimize exposure risks.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Two pairs of chemotherapy-tested gloves (ASTM D6978). - Outer Garments: Disposable gown. - Respiratory Protection: N95 respirator if the external packaging is damaged or if there's a risk of airborne particles. |
| Weighing and Aliquoting (Solid Form) | - Gloves: Two pairs of chemotherapy-tested gloves (ASTM D6978). - Outer Garments: Disposable, back-closing gown with long sleeves and tight-fitting cuffs. - Eye and Face Protection: Goggles and a face shield. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is essential to prevent inhalation of fine particles. |
| Solution Preparation and Handling | - Gloves: Two pairs of chemotherapy-tested gloves (ASTM D6978). - Outer Garments: Disposable, back-closing gown with long sleeves and tight-fitting cuffs. - Eye and Face Protection: Goggles to protect against splashes. A face shield is recommended when handling larger volumes. |
| Administering to Animals | - Gloves: Two pairs of chemotherapy-tested gloves (ASTM D6978). - Outer Garments: Disposable, back-closing gown with long sleeves and tight-fitting cuffs. - Eye and Face Protection: Goggles and a face shield. |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-tested gloves (ASTM D6978). - Outer Garments: Disposable, back-closing gown with long sleeves and tight-fitting cuffs. - Eye and Face Protection: Goggles and a face shield. |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy-tested gloves (ASTM D6978). - Outer Garments: Impermeable disposable gown. - Eye and Face Protection: Goggles and a face shield. - Respiratory Protection: A NIOSH-approved N95 respirator or higher. For large spills, a powered air-purifying respirator (PAPR) may be necessary. - Foot Protection: Two pairs of shoe covers. |
Operational and Disposal Plans
A clear and logical workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps and decision points.
Caption: Logical workflow for handling this compound.
Experimental Protocols: Safe Handling Procedures
1. Engineering Controls:
-
All handling of solid this compound and preparation of concentrated stock solutions should be performed in a containment ventilated enclosure (CVE), Class II biological safety cabinet (BSC), or a certified chemical fume hood to minimize inhalation exposure.
2. Donning and Doffing PPE:
-
Donning: Perform hand hygiene before donning PPE. Gown first, followed by inner gloves, then outer gloves. The outer glove should cover the cuff of the gown.
-
Doffing: Remove PPE in a manner that prevents self-contamination. Remove the outer gloves first, followed by the gown and then the inner gloves. Perform hand hygiene after removing all PPE.
3. Spill Management:
-
A chemotherapy spill kit must be readily available in any area where this compound is handled.
-
In the event of a spill, the area should be immediately secured and personnel alerted.
-
Only trained personnel with appropriate PPE should clean up the spill.
-
All materials used for spill cleanup are considered hazardous waste and must be disposed of accordingly.
4. Waste Disposal:
-
All disposable items that come into contact with this compound, including gloves, gowns, bench paper, vials, and pipette tips, are considered trace-contaminated waste.
-
This waste must be segregated into clearly labeled, sealed, and puncture-resistant containers for hazardous waste.
-
Disposal must follow all institutional, local, and national regulations for hazardous chemical waste.
By implementing these safety measures, research facilities can effectively mitigate the risks associated with handling the potent compound this compound, fostering a secure environment for groundbreaking scientific work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
